molecular formula C25H26N4O4 B592862 Antitumor agent-144 CAS No. 137346-42-0

Antitumor agent-144

Cat. No.: B592862
CAS No.: 137346-42-0
M. Wt: 446.5 g/mol
InChI Key: BGABGXIVKDUNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10625 is a nitro compound and a member of quinolines.

Properties

IUPAC Name

7-nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-2-3-4-5-6-10-15-27-22-14-13-20(29(32)33)16-18(22)17-21-23(27)26-25(31)28(24(21)30)19-11-8-7-9-12-19/h7-9,11-14,16-17H,2-6,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABGXIVKDUNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C1=NC(=O)N(C3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658255
Record name 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137346-42-0
Record name 7-Nitro-10-octyl-3-phenylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Antitumor Agent SC144: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). SC144 has demonstrated broad-spectrum anticancer activity in preclinical studies, offering a promising therapeutic strategy for various malignancies, including ovarian and pancreatic cancers. This document details the molecular pathways affected by SC144, summarizes key quantitative data from preclinical evaluations, and provides detailed protocols for the pivotal experiments used to elucidate its mode of action.

Core Mechanism of Action: Targeting the gp130/STAT3 Signaling Axis

SC144 exerts its antitumor effects by directly targeting gp130, a crucial transmembrane receptor involved in the signaling of numerous cytokines, most notably Interleukin-6 (IL-6).[1][2][3] The binding of SC144 to gp130 initiates a cascade of events that ultimately leads to the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key driver of tumorigenesis.[4]

The key steps in SC144's mechanism of action are:

  • Direct Binding to gp130: SC144 directly binds to the gp130 receptor.[1][3]

  • Induction of gp130 Phosphorylation and Deglycosylation: This binding induces the phosphorylation of gp130 at serine residue 782 (S782) and promotes its deglycosylation.[1][3][5] This altered post-translational modification is thought to inactivate the receptor.

  • Abrogation of STAT3 Phosphorylation: The inactivation of gp130 prevents the phosphorylation of STAT3 at tyrosine residue 705 (Y705), a critical step for its activation.[2][4]

  • Inhibition of STAT3 Nuclear Translocation: Consequently, the unphosphorylated STAT3 cannot translocate to the nucleus.[1][3]

  • Downregulation of STAT3 Target Genes: The lack of nuclear STAT3 leads to the decreased expression of its downstream target genes, which are involved in promoting cell survival, proliferation, and angiogenesis. Key downregulated genes include Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[5]

This targeted inhibition of the gp130/STAT3 pathway ultimately results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1]

Signaling Pathway Diagram

SC144_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 STAT3 STAT3 gp130->STAT3 Phosphorylates SC144 SC144 SC144->gp130 Binds & Inhibits IL6 IL-6 IL6->gp130 Activates pSTAT3 p-STAT3 (Y705) STAT3->pSTAT3 Phosphorylation (Y705) TargetGenes Target Genes (Bcl-2, Bcl-xL, Survivin, Cyclin D1, MMP-7) pSTAT3->TargetGenes Nuclear Translocation & Transcription Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits Proliferation Cell Proliferation TargetGenes->Proliferation Promotes

Caption: The signaling pathway of SC144's antitumor action.

Quantitative Data Summary

The preclinical efficacy of SC144 has been quantified in various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of SC144
Cell LineCancer TypeIC50 (µM)Reference
OVCAR-8Ovarian0.72[1]
OVCAR-5Ovarian0.49[1]
OVCAR-3Ovarian0.95[1]
NCI/ADR-RESOvarian (Drug-resistant)0.43[5]
HEYOvarian0.88[5]
AsPC-1PancreaticNot specified, effective at 0.5-2 µM
L3.6plPancreaticNot specified, effective at 0.5-2 µM
LNCapProstate0.4[6]
Table 2: In Vivo Efficacy of SC144
Cancer ModelAdministration RouteDosageOutcomeReference
Human ovarian cancer xenograftIntraperitoneal (i.p.)10 mg/kg daily73% tumor growth inhibition[1]
Human ovarian cancer xenograftOral (p.o.)100 mg/kg daily82% smaller tumor volume than control[1]
MDA-MB-435 mouse xenograftCo-administered with paclitaxelSC144 dose-dependentDelayed tumor growth[7]
Syngeneic mouse oral cancer (MOC2)Intraperitoneal (i.p.)Not specifiedSignificant reduction in tumor burden[8]
Syngeneic mouse colon cancer (CT-26)Intraperitoneal (i.p.)Not specifiedSignificantly delayed tumor growth[7]

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of SC144.

Western Blotting for Protein Phosphorylation and Expression

This protocol is used to assess the levels of total and phosphorylated proteins, such as gp130 and STAT3, as well as the expression of downstream target proteins.

Experimental Workflow Diagram

Western_Blot_Workflow start Cell Culture & SC144 Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE Gel Electrophoresis quant->sds transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds->transfer blocking Blocking with BSA or Milk transfer->blocking primary Primary Antibody Incubation (e.g., anti-p-STAT3, anti-STAT3) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis & Quantification detection->analysis end Results analysis->end

Caption: A typical workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., OVCAR-8, Caov-3) and allow them to adhere. Treat the cells with various concentrations of SC144 or vehicle control for specified time periods.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-gp130 (S782), gp130, phospho-STAT3 (Y705), STAT3, Bcl-2, survivin, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

MTT Assay for Cell Viability

This colorimetric assay is used to determine the cytotoxic effects of SC144 on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a serial dilution of SC144 for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the log of the drug concentration.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to quantify the induction of apoptosis by SC144.

Methodology:

  • Cell Treatment: Treat cancer cells with SC144 at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Colony Formation Assay

This assay assesses the long-term effect of SC144 on the ability of single cancer cells to proliferate and form colonies.

Methodology:

  • Cell Seeding: Seed a low number of cancer cells (e.g., 500-1000 cells) in a 6-well plate.

  • Drug Treatment: Treat the cells with various concentrations of SC144 and incubate for 10-14 days, allowing colonies to form.

  • Colony Staining: Fix the colonies with methanol and stain them with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of SC144 in a living organism.

Methodology:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., OVCAR-8) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Drug Administration: Randomize the mice into treatment and control groups. Administer SC144 (e.g., 10 mg/kg i.p. or 100 mg/kg p.o. daily) or vehicle control.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further analyzed by immunohistochemistry or Western blotting.

Synergistic Effects and Future Directions

Preclinical studies have shown that SC144 can act synergistically with conventional chemotherapeutic agents like 5-fluorouracil, oxaliplatin, and paclitaxel, suggesting its potential use in combination therapies for both drug-sensitive and drug-resistant cancers.[7] While SC144 has shown promise, its clinical development has been hindered by poor solubility and metabolic instability.[9] Current research is focused on developing next-generation analogs with improved pharmacokinetic properties to advance this therapeutic strategy into clinical trials.[9][10] Furthermore, recent studies are exploring the use of nanoparticle delivery systems to enhance the therapeutic efficacy of SC144.

References

In-Depth Technical Guide: Synthesis and Characterization of Antitumor Agent-144 (16)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-144 (16), a novel nitro 5-deazaflavin derivative, has demonstrated significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of its synthesis, characterization, and known biological activities. The information compiled herein is intended to support further research and development of this promising anticancer compound.

Introduction

This compound (16), chemically known as 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, is a synthetic compound that has garnered interest for its potent in vitro antitumor properties. It belongs to the 5-deazaflavin class of compounds, which are analogs of naturally occurring flavins. The introduction of a nitro group at the 7-position is believed to contribute to its bioactivity, potentially through bioreductive activation in hypoxic tumor environments. This document outlines a plausible synthetic route and standard characterization methods for this compound (16), based on established chemical literature.

Synthesis of this compound (16)

The synthesis of this compound (16) can be achieved through a multi-step process involving the construction of the core pyrimido[4,5-b]quinoline ring system followed by alkylation. A likely synthetic pathway is detailed below.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Anilino-3-methyluracil cluster_1 Step 2: Condensation to form the Pyrimido[4,5-b]quinoline Core cluster_2 Step 3: Alkylation to yield this compound (16) A 6-Chloro-3-methyluracil C 6-Anilino-3-methyluracil A->C Reflux B Aniline B->C C_ref 6-Anilino-3-methyluracil E 7-Nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione C_ref->E DMF, Heat D 2-Chloro-5-nitrobenzaldehyde D->E E_ref 7-Nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione G This compound (16) E_ref->G Base, Solvent F 1,8-Dibromooctane F->G

Caption: Synthetic workflow for this compound (16).

Experimental Protocols

Step 1: Synthesis of 6-Anilino-3-methyluracil

A mixture of 6-chloro-3-methyluracil (1 equivalent) and aniline (2 equivalents) is heated at reflux in a suitable solvent (e.g., ethanol or isopropanol) for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with cold solvent, and dried to yield 6-anilino-3-methyluracil.

Step 2: Synthesis of 7-Nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione

6-Anilino-3-methyluracil (1 equivalent) and 2-chloro-5-nitrobenzaldehyde (1.1 equivalents) are dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The mixture is heated to approximately 110-120 °C for 2-4 hours. After cooling, the product precipitates and is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the pyrimido[4,5-b]quinoline core structure.

Step 3: Synthesis of this compound (16)

To a solution of 7-nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione (1 equivalent) in a polar aprotic solvent such as DMF is added a base (e.g., potassium carbonate, 1.5 equivalents). The mixture is stirred at room temperature for 30 minutes, followed by the addition of 1,8-dibromooctane (1.2 equivalents). The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography until completion (typically 4-8 hours). The reaction mixture is cooled, poured into cold water, and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel to yield this compound (16).

Characterization of this compound (16)

The structural confirmation of the synthesized this compound (16) is performed using standard analytical techniques.

Physicochemical and Spectroscopic Data
ParameterValue
Molecular Formula C₂₅H₂₆N₄O₄
Molecular Weight 446.50 g/mol
Appearance Yellow solid
¹H NMR (Expected) Signals corresponding to the aromatic protons of the phenyl and quinoline rings, the methylene protons of the octyl chain, and the methyl protons of the uracil moiety.
¹³C NMR (Expected) Resonances for the carbonyl carbons, the aromatic carbons of the fused ring system and the phenyl group, and the aliphatic carbons of the octyl chain.
Mass Spectrometry Expected to show the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.
Elemental Analysis Calculated values for C, H, and N should be in close agreement with the experimental findings.

Biological Activity and Mechanism of Action

This compound (16) has been evaluated for its in vitro cytotoxic effects against a panel of human cancer cell lines.

In Vitro Cytotoxicity
Cell LineIC₅₀ (µM)Reference
L1210 (Murine leukemia)2.6[1]
KB (Human oral carcinoma)8.4[1]
Mechanism of Action

The proposed mechanism of action for this compound (16) involves the inhibition of the gp130-STAT3-survivin signaling pathway. This pathway is often dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis resistance.

Mechanism_of_Action This compound (16) This compound (16) gp130 gp130 This compound (16)->gp130 Inhibits STAT3 STAT3 gp130->STAT3 Survivin Survivin STAT3->Survivin Proliferation Cell Proliferation STAT3->Proliferation Apoptosis Apoptosis Survivin->Apoptosis Inhibits

Caption: Proposed mechanism of action of this compound (16).

By inhibiting this pathway, this compound (16) can lead to the downregulation of the anti-apoptotic protein survivin, thereby promoting apoptosis and inhibiting the proliferation of cancer cells.

Conclusion

This compound (16) represents a promising lead compound in the development of novel anticancer therapies. The synthetic route outlined in this guide is based on established methodologies for the synthesis of related 5-deazaflavin derivatives. The potent in vitro activity and the defined mechanism of action provide a strong rationale for further preclinical and clinical investigations. This technical guide serves as a valuable resource for researchers aiming to synthesize, characterize, and further explore the therapeutic potential of this compound (16).

References

SC144: A Novel Pyrroloquinoxaline Derivative Targeting the gp130/STAT3 Signaling Axis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SC144 is a first-in-class, orally active small molecule identified as a pyrroloquinoxaline derivative with potent anticancer activity.[1] This document provides a comprehensive overview of SC144, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing its interaction with cellular signaling pathways. SC144 selectively targets the glycoprotein 130 (gp130) receptor, a critical component of the IL-6/STAT3 signaling pathway, which is frequently dysregulated in various malignancies.[2][3] By inhibiting gp130, SC144 effectively abrogates STAT3 phosphorylation and nuclear translocation, leading to the downregulation of downstream target genes involved in cell survival, proliferation, and angiogenesis.[2][4] This technical guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of SC144.

Core Compound Details

Compound Name SC144
Chemical Class Pyrroloquinoxaline derivative[1]
Synonyms SC-144, N'-(7-fluoroH-pyrrolo(1,2-a)quinoxalin-4-yl)pyrazine-2-carbohydrazide[1][3]
Molecular Formula C₁₆H₁₁FN₆O
Molecular Weight 322.30 g/mol (free base)
Primary Target Glycoprotein 130 (gp130), also known as IL6ST[2][4]
Key Activities Orally active gp130 inhibitor, induces apoptosis, overcomes drug resistance[1][2]

Mechanism of Action

SC144 exerts its anticancer effects by directly targeting and inhibiting the gp130, a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines.[3][5] The binding of SC144 to gp130 initiates a cascade of events that ultimately disrupts the downstream signaling pathway, primarily the STAT3 cascade.[2][4]

The key steps in the mechanism of action of SC144 are:

  • Binding to gp130 : SC144 directly binds to the gp130 receptor.[2][3]

  • Induction of gp130 Phosphorylation and Deglycosylation : Upon binding, SC144 induces phosphorylation of gp130 at serine 782 (S782) and promotes its deglycosylation.[2][3][4] This leads to the downregulation of surface-bound gp130.[4]

  • Abrogation of STAT3 Activation : The altered state of gp130 prevents the phosphorylation of STAT3 at tyrosine 705 (Y705).[5][6]

  • Inhibition of STAT3 Nuclear Translocation : Consequently, the unphosphorylated STAT3 cannot translocate to the nucleus.[2][3]

  • Downregulation of Target Gene Expression : The lack of nuclear STAT3 leads to the reduced expression of its target genes, which are crucial for cancer cell survival and proliferation. These include Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[4]

  • Cellular Effects : The inhibition of the gp130/STAT3 pathway by SC144 results in cell-cycle arrest, anti-angiogenic effects, and the induction of apoptosis in cancer cells.[2]

SC144 also demonstrates selectivity by inhibiting downstream signaling induced by gp130 ligands like IL-6 and LIF, without affecting pathways stimulated by IFN-γ, SDF-1α, or PDGF.[5]

Quantitative Data

Table 1: In Vitro Cytotoxicity of SC144 (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC₅₀ (µM)Notes
OVCAR-8Ovarian Cancer0.72[2]
OVCAR-5Ovarian Cancer0.49[2]
OVCAR-3Ovarian Cancer0.95[2]
Caov-3Ovarian Cancer0.44
SKOV-3Ovarian Cancer0.53
HEYOvarian Cancer0.88[2]Cisplatin-resistant
NCI/ADR-RESOvarian Cancer0.43[2]Paclitaxel- and Doxorubicin-resistant
Table 2: In Vivo Efficacy of SC144
Animal ModelCancer TypeTreatment RegimenOutcome
Mouse XenograftHuman Ovarian Cancer10 mg/kg, i.p., daily for 58 days[2]Suppressed tumor growth by approximately 73%[2]
Mouse XenograftHuman Ovarian Cancer100 mg/kg, p.o., daily for 35 days[2]Average tumor volume was 82% smaller than the control group[2]
MDA-MB-435 Mouse XenograftBreast CancerCo-administration with paclitaxelDelayed tumor growth in an SC144 dose-dependent manner[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of SC144 on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., OVCAR-8) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of SC144 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the log of the SC144 concentration and fitting the data to a dose-response curve.[6]

Western Blotting for Phospho-STAT3 Analysis

This protocol is used to determine the effect of SC144 on the phosphorylation of STAT3.

  • Cell Lysis : Treat cancer cells (e.g., OVCAR-8, Caov-3) with SC144 at various concentrations and time points.[6] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phospho-STAT3 (Y705) and total STAT3 overnight at 4°C.[6]

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities to determine the relative levels of phosphorylated STAT3 normalized to total STAT3.

Mouse Xenograft Model

This protocol is used to evaluate the in vivo antitumor efficacy of SC144.

  • Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., OVCAR-8) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration : Randomize the mice into treatment and control groups. Administer SC144 orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule.[2] The control group receives the vehicle.

  • Tumor Measurement : Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight Monitoring : Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target proteins).

  • Data Analysis : Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the antitumor efficacy of SC144.[2][7]

Visualizations

Signaling Pathway Diagram

SC144_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6R IL-6->IL6R Binds gp130 gp130 JAK JAK gp130->JAK Activates IL6R->gp130 Associates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes SC144 SC144 SC144->gp130 Binds & Inhibits DNA DNA pSTAT3_dimer->DNA Translocates & Binds TargetGenes Target Genes (Bcl-2, Bcl-xL, Survivin, Cyclin D1, MMP-7) DNA->TargetGenes Promotes Transcription Cell Survival Cell Survival TargetGenes->Cell Survival Proliferation Proliferation TargetGenes->Proliferation Anti-apoptosis Anti-apoptosis TargetGenes->Anti-apoptosis

Caption: Mechanism of action of SC144 on the gp130/STAT3 signaling pathway.

Experimental Workflow Diagram

Western_Blot_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., OVCAR-8) start->cell_culture treatment 2. Treatment with SC144 (Varying Concentrations & Times) cell_culture->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quantification 4. Protein Quantification (BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Blocking Non-specific Sites transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-pSTAT3, anti-STAT3) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis (Band Densitometry) detection->analysis end End analysis->end

Caption: A typical workflow for Western Blot analysis of STAT3 phosphorylation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Inhibition of the gp130-STAT3-Survivin Axis by SC144

Introduction

The gp130-STAT3-survivin signaling axis is a critical pathway in cellular processes, including proliferation, survival, and differentiation.[1] Its dysregulation is a hallmark of numerous cancers, contributing to tumor progression, metastasis, and resistance to therapy.[2][3] The pathway is initiated by cytokines from the Interleukin-6 (IL-6) family, which bind to their specific receptors and the common signal-transducing receptor subunit, glycoprotein 130 (gp130).[4][5] This activation cascade leads to the phosphorylation and nuclear translocation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor.[6] In the nucleus, STAT3 promotes the expression of various oncogenes, including BIRC5, which encodes for survivin, a potent inhibitor of apoptosis.[3][7]

SC144 is a first-in-class, orally active, small-molecule inhibitor that directly targets gp130.[8][9] By binding to gp130, SC144 disrupts the entire downstream signaling cascade, leading to the suppression of STAT3 activity and survivin expression.[10] This whitepaper provides a comprehensive technical overview of the gp130-STAT3-survivin axis, the mechanism of SC144 inhibition, quantitative data on its efficacy, and detailed experimental protocols for its study.

The gp130-STAT3-Survivin Signaling Pathway

The activation of this oncogenic axis is a multi-step process:

  • Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines, such as IL-6, bind to the IL-6 receptor (IL-6R). This complex then associates with gp130, inducing its homodimerization.[4]

  • JAK Kinase Activation: The dimerization of gp130 brings associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.[5]

  • STAT3 Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.[4] These phosphorylated sites serve as docking stations for the STAT3 protein, which is subsequently phosphorylated by JAKs at tyrosine 705 (Y705).[11][12]

  • STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) molecules form homodimers and translocate from the cytoplasm to the nucleus.[8][13]

  • Gene Transcription: In the nucleus, p-STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, initiating their transcription.[7]

  • Survivin Upregulation: A critical downstream target of STAT3 is the anti-apoptotic protein survivin.[3][7] Increased survivin expression helps cancer cells evade apoptosis, thereby promoting cell survival and resistance to treatment.[14]

gp130_STAT3_Survivin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 Cytokine IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 Dimerization JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Y705) pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA (Promoter Region) pSTAT3_dimer->DNA Nuclear Translocation & DNA Binding Survivin_mRNA Survivin mRNA DNA->Survivin_mRNA Transcription Survivin Survivin Protein (Anti-Apoptotic) Survivin_mRNA->Survivin Translation Apoptosis Apoptosis Survivin->Apoptosis Inhibition

Caption: The gp130-STAT3-Survivin signaling cascade.

SC144: A Potent Inhibitor of the gp130 Axis

SC144 is a quinoxalinhydrazide derivative that acts as a direct inhibitor of gp130 signaling.[10][15] Its mechanism of action involves several key steps that effectively shut down the pathway at its origin.

  • Binding to gp130: SC144 directly binds to the gp130 receptor protein.[9][16]

  • Induction of gp130 Modification: This binding induces conformational changes in gp130, leading to its phosphorylation at Serine 782 (S782) and subsequent deglycosylation.[8][9][13] These modifications are thought to inactivate the receptor.

  • Abrogation of STAT3 Activation: The inactivation of gp130 prevents the phosphorylation of STAT3 at Y705, thereby blocking its activation.[11][15]

  • Inhibition of Nuclear Translocation: Without phosphorylation, STAT3 cannot dimerize or translocate to the nucleus.[8][9]

  • Downregulation of Target Genes: The absence of nuclear p-STAT3 leads to the suppression of its target genes, including survivin, Bcl-2, Bcl-xL, and MMP-7.[17][18]

  • Cellular Outcomes: The cumulative effect of SC144 treatment is the induction of cell-cycle arrest, inhibition of angiogenesis, and ultimately, apoptosis in cancer cells.[8][16]

SC144_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SC144 SC144 gp130 gp130 SC144->gp130 gp130_mod Modified gp130 (p-S782, Deglycosylated) gp130->gp130_mod STAT3 STAT3 gp130_mod->STAT3 Blocks Phosphorylation pSTAT3 p-STAT3 (Y705) pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Blocks Dimerization & Nuclear Translocation Survivin_Gene Survivin Gene pSTAT3_dimer->Survivin_Gene Blocks Transcription Survivin Survivin Expression Survivin_Gene->Survivin Inhibition Apoptosis Apoptosis Survivin->Apoptosis Promotion Western_Blot_Workflow arrow arrow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Membrane Transfer B->C D 4. Blocking C->D E 5. Primary Antibody (e.g., anti-pSTAT3) D->E F 6. Secondary Antibody (HRP-conjugated) E->F G 7. ECL Detection F->G H 8. Imaging & Analysis G->H

References

In-Depth Technical Guide: Anticancer Agent 144 (Compound 444) and its Dual Inhibition of PTPN2/PTP1B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 144, also known as compound 444, is a potent small molecule inhibitor targeting two key intracellular checkpoint regulators: Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Protein Tyrosine Phosphatase 1B (PTP1B).[1] As dual inhibitors, compounds like agent 144 represent a promising strategy in immuno-oncology. By blocking the activity of PTPN2 and PTP1B, which act as negative regulators of anti-tumor immune responses, this class of inhibitors can enhance the efficacy of the immune system in recognizing and eliminating cancer cells. This technical guide provides a comprehensive overview of the available data on Anticancer Agent 144, its mechanism of action, and the experimental protocols relevant to its evaluation.

Core Compound Data

Anticancer Agent 144 (compound 444) is characterized by its potent dual inhibitory activity against both PTPN2 and PTP1B.

Data PointValueSource
Target(s) PTPN2 / PTP1B[1]
IC50 <2.5 nM[1]
CAS Number 2948340-59-6
Molecular Formula C19H15BrF2N3O6PS2
Primary Reference Patent WO2023121939A1[1]

Mechanism of Action: Dual PTPN2/PTP1B Inhibition

PTPN2 and PTP1B are protein tyrosine phosphatases that play crucial roles in downregulating key signaling pathways involved in immunity and cancer.

  • PTPN2 (also known as TC-PTP): This phosphatase is a critical negative regulator of T-cell receptor (TCR) signaling and cytokine signaling pathways, such as the interferon-gamma (IFNγ) and interleukin-2 (IL-2) pathways. It does so by dephosphorylating and inactivating key signaling molecules like Janus kinases (JAK1, JAK3) and Signal Transducer and Activator of Transcription (STAT1, STAT3, STAT5) proteins. Inhibition of PTPN2 in T-cells and other immune cells is expected to enhance their activation, proliferation, and effector functions, leading to a more robust anti-tumor immune response. In tumor cells, PTPN2 inhibition can increase their sensitivity to IFNγ, a key anti-cancer cytokine.

  • PTP1B: While well-known for its role in metabolic regulation (as a negative regulator of insulin and leptin signaling), PTP1B is also implicated in cancer. It can dephosphorylate and inactivate various receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. PTP1B has also been shown to regulate STAT3 and STAT5 signaling.

The dual inhibition of both PTPN2 and PTP1B by a single agent like compound 444 is hypothesized to have a synergistic anti-cancer effect. It can simultaneously enhance the anti-tumor activity of immune cells while directly impacting cancer cell signaling pathways.

Signaling Pathways

The dual inhibition of PTPN2 and PTP1B by Anticancer Agent 144 (compound 444) is expected to modulate several critical signaling pathways within both immune cells and cancer cells. Below are diagrams illustrating the key pathways affected.

PTPN2_Inhibition_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-gamma-R IFN-γ Receptor JAK1_3 JAK1/JAK3 IFN-gamma-R->JAK1_3 activates IL-2R IL-2 Receptor IL-2R->JAK1_3 activates TCR T-Cell Receptor (TCR) LCK_FYN LCK/FYN TCR->LCK_FYN activates STAT1_3_5 STAT1/3/5 JAK1_3->STAT1_3_5 phosphorylates Gene_Expression Gene Expression (e.g., Granzyme B, Perforin) STAT1_3_5->Gene_Expression translocates & activates LCK_FYN->STAT1_3_5 activates PTPN2 PTPN2 PTPN2->JAK1_3 dephosphorylates PTPN2->STAT1_3_5 dephosphorylates PTPN2->LCK_FYN dephosphorylates Compound444 Compound 444 Compound444->PTPN2 inhibits PTP1B_Inhibition_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Insulin_R Insulin Receptor IRS IRS Proteins Insulin_R->IRS phosphorylates EGFR EGFR RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT activates Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival RAS_MAPK->Proliferation_Survival PTP1B PTP1B (on ER membrane) PTP1B->Insulin_R dephosphorylates PTP1B->EGFR dephosphorylates Compound444 Compound 444 Compound444->PTP1B inhibits Enzymatic_Assay_Workflow A Prepare serial dilution of Compound 444 C Add compound and enzyme to microplate wells A->C B Dilute recombinant PTPN2 or PTP1B enzyme B->C D Pre-incubate C->D E Add substrate (pNPP or DiFMUP) to initiate reaction D->E F Incubate for reaction to proceed E->F G Measure signal (absorbance or fluorescence) F->G H Calculate % inhibition and determine IC50 G->H

References

SC144: A Deep Dive into Early Preclinical Oncology Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the early preclinical studies of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). SC144 has demonstrated significant therapeutic potential in various cancer models by targeting the gp130/STAT3 signaling pathway, a critical axis in tumor progression, survival, and drug resistance. This document synthesizes key findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical pathways and workflows through diagrams.

Core Mechanism of Action: Targeting the gp130/STAT3 Signaling Axis

SC144 exerts its anticancer effects by directly targeting gp130, the common signal transducer for the interleukin-6 (IL-6) family of cytokines. In many cancers, this pathway is constitutively activated, leading to the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then drives the expression of a wide array of genes involved in cell proliferation, survival, angiogenesis, and metastasis.

SC144 binds to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation.[1][2] This leads to the downregulation of surface-bound gp130, thereby abrogating the downstream phosphorylation and nuclear translocation of STAT3.[1][3] The inhibition is specific to gp130-mediated signaling; SC144 does not significantly affect signaling pathways activated by non-gp130 ligands such as IFN-γ, SDF-1α, or PDGF.[3][4][5] The ultimate result is the suppression of STAT3-regulated gene expression, including key survival proteins like Bcl-2, Bcl-xL, and survivin, leading to cell cycle arrest and apoptosis.[2][3]

SC144_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6Rα IL6->IL6R binds gp130 gp130 IL6R->gp130 associates JAK JAK gp130->JAK activates Akt Akt gp130->Akt activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes & translocates pAkt pAkt SC144 SC144 SC144->gp130 binds & induces deglycosylation TargetGenes Target Gene Expression (Bcl-2, Bcl-xL, Survivin, Cyclin D1) pSTAT3_dimer->TargetGenes promotes Proliferation Proliferation TargetGenes->Proliferation Survival Survival TargetGenes->Survival Angiogenesis Angiogenesis TargetGenes->Angiogenesis

Caption: SC144 inhibits the gp130/STAT3 signaling pathway.

In Vitro Efficacy

SC144 has demonstrated potent cytotoxic and pro-apoptotic activity across a range of human cancer cell lines, particularly in ovarian cancer. Notably, it shows greater potency in cancer cells compared to normal epithelial cells.[1][4]

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values for SC144 were determined in various human ovarian cancer cell lines, showing activity in the submicromolar range.

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-8Ovarian0.72[2]
OVCAR-5Ovarian0.49[2]
OVCAR-3Ovarian0.95[2]
Caov-3OvarianN/A[2]

N/A: Specific IC50 value not provided in the cited source, but significant cytotoxicity was reported.

Apoptosis Induction

SC144 treatment leads to significant apoptosis in ovarian cancer cells. For instance, after treatment with 2 µM of SC144, a substantial increase in apoptosis was observed in OVCAR-8 and Caov-3 cells, while minimal apoptotic effects were seen in normal kidney and endometrial epithelial cells.[2][4] This selective cytotoxicity highlights its therapeutic window.

Mechanistic Confirmation

Western blot analyses have confirmed the mechanism of action of SC144. Treatment of ovarian cancer cells with SC144 leads to:

  • Increased phosphorylation of gp130 (S782) in a time- and dose-dependent manner.[2]

  • Abrogation of STAT3 phosphorylation (pSTAT3).[1]

  • Inactivation of Akt , another downstream effector of gp130 signaling.[2]

Western_Blot_Workflow start Start: Cancer Cell Culture (e.g., OVCAR-8) treatment Treatment with SC144 (Dose & Time Course) start->treatment harvest Cell Lysis & Protein Extraction treatment->harvest quant Protein Quantification (e.g., BCA Assay) harvest->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking probing Primary Antibody Incubation (e.g., anti-pSTAT3, anti-STAT3) blocking->probing wash1 Washing probing->wash1 secondary Secondary Antibody (HRP-conjugated) Incubation wash1->secondary wash2 Washing secondary->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis: Band Densitometry detection->analysis

Caption: Workflow for Western blot analysis of SC144's effects.

In Vivo Efficacy

The antitumor activity of SC144 has been validated in mouse xenograft models of human cancer.

Ovarian Cancer Xenograft Model

In a mouse xenograft model using human ovarian cancer cells, oral administration of SC144 demonstrated significant efficacy in delaying tumor growth without notable toxicity to normal tissues.[1]

ModelTreatmentDosageAdministrationTumor Growth InhibitionReference
Human Ovarian Cancer XenograftSC14410 mg/kgi.p., daily for 58 days~73%[2]
Human Ovarian Cancer XenograftSC144100 mg/kgp.o., daily for 35 days82% (smaller avg. tumor vol.)[2]
Combination Therapy

SC144 has also shown synergistic effects when combined with standard chemotherapeutic agents. In an MDA-MB-435 breast cancer xenograft model, the co-administration of SC144 and paclitaxel resulted in a dose-dependent delay in tumor growth, suggesting its potential in combination therapy regimens for both drug-sensitive and drug-resistant cancers.[6]

Xenograft_Study_Workflow cluster_treatment Treatment Phase start Start: Immunocompromised Mice implant Subcutaneous Implantation of Human Cancer Cells (e.g., OVCAR-8) start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize control Group 1: Vehicle Control (p.o.) randomize->control Control sc144 Group 2: SC144 (p.o.) randomize->sc144 Treatment monitor Monitoring: Tumor Volume & Body Weight (Regular Intervals) control->monitor sc144->monitor endpoint Study Endpoint (e.g., Tumor Size Limit) monitor->endpoint analysis Tissue Collection & Ex Vivo Analysis (e.g., IHC, Western Blot) endpoint->analysis

Caption: Workflow for a typical in vivo xenograft study of SC144.

Pharmacokinetic Profile and Drug Properties

SC144 was developed as an orally active agent.[1] Pharmacokinetic studies have revealed a two-compartmental elimination profile following intraperitoneal administration, a characteristic not observed with oral dosing.[6] Despite its promising efficacy, the clinical development of the original SC144 compound was hampered by poor solubility and metabolic instability.[5][7] This has prompted medicinal chemistry efforts to develop second-generation analogs with improved pharmacokinetic properties suitable for IND filing.[5][7]

Detailed Experimental Protocols

Cell Lines and Culture
  • Cell Lines: Human ovarian cancer cell lines (OVCAR-8, OVCAR-5, OVCAR-3, Caov-3), normal human kidney epithelial cells, and normal human endometrial cells were used.[4]

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 5 mmol/L L-glutamine. Cultures were kept in a humidified atmosphere of 5% CO2 at 37°C.[8]

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of SC144 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the drug concentration required to inhibit cell growth by 50%.

Western Blotting
  • Cell Lysis: After treatment with SC144, cells were washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Protein concentration was determined using the Bradford or BCA protein assay.

  • Electrophoresis: Equal amounts of protein (e.g., 30-50 µg) were separated by SDS-PAGE on polyacrylamide gels.

  • Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies (e.g., anti-gp130, anti-pSTAT3, anti-STAT3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Animal Xenograft Studies
  • Animals: Female athymic nude mice (4-6 weeks old) were used.

  • Tumor Cell Implantation: A suspension of human ovarian cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) in 100 µL of PBS/Matrigel was injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reached a palpable volume (e.g., 100-150 mm³), mice were randomized into treatment and control groups. SC144 was administered daily by oral gavage (p.o.) or intraperitoneal injection (i.p.). The control group received the vehicle solution.

  • Monitoring: Tumor size was measured two to three times per week with calipers, and tumor volume was calculated using the formula: (length × width²)/2. Animal body weight and general health were monitored as indicators of toxicity.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised, weighed, and processed for further analysis (e.g., immunohistochemistry, Western blot).[1][6]

Conclusion

The early preclinical data for SC144 strongly support its development as a novel anticancer agent. By specifically targeting the gp130/STAT3 signaling pathway, SC144 induces apoptosis and inhibits tumor growth in various oncology models, particularly ovarian cancer. It has demonstrated potent single-agent in vitro and in vivo activity and shows promise for use in combination therapies. While the original compound faced pharmacokinetic challenges, the underlying mechanism of action and robust preclinical efficacy have established gp130 as a viable and attractive drug target, paving the way for next-generation inhibitors with improved clinical potential.

References

Unraveling the Cytotoxicity of Antitumor Agent-144 (16): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Antitumor agent-144 (16), a novel compound under investigation for its potential anticancer properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a hypothesized signaling pathway based on the compound's chemical class.

Executive Summary

This compound (16) has demonstrated notable cytotoxic activity against murine leukemia (L1210) and human epidermoid carcinoma (KB) cell lines. This guide consolidates the available data on its in vitro efficacy, outlines the established protocols for assessing its cytotoxic effects, and presents a putative mechanism of action to guide future research.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound (16) was quantified by determining its half-maximal inhibitory concentration (IC50) in L1210 and KB cell lines. The results, as determined by the MTT assay, are summarized in the table below.

Cell LineIC50 (µM)
L1210 (Murine Leukemia)2.6[1]
KB (Human Epidermoid Carcinoma)8.4[1]

Table 1: IC50 Values of this compound (16) in L1210 and KB cells.

Experimental Protocols

The following protocols detail the methodologies employed to evaluate the cytotoxicity of this compound (16).

Cell Culture
  • L1210 Cells: Murine leukemia L1210 cells are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • KB Cells: Human epidermoid carcinoma KB cells are to be cultured in DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The in vitro antitumor activity of this compound (16) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (16). A vehicle control (e.g., DMSO) should be included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxic effects of this compound (16).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (L1210 & KB) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound (16) Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for Cytotoxicity Assessment of this compound (16).

Hypothesized Signaling Pathway of Action

While the precise mechanism of action for this compound (16) has not been fully elucidated, its classification as a nitro 5-deazaflavin suggests a potential role in inducing apoptosis. The following diagram illustrates a hypothesized signaling pathway based on the known mechanisms of related compounds. It is important to note that this is a putative pathway and requires experimental validation.

hypothesized_pathway cluster_induction Induction cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome agent This compound (16) p53 p53 Activation agent->p53 Hypothesized Activation bax Bax Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized Apoptotic Pathway for this compound (16).

Conclusion and Future Directions

This compound (16) exhibits potent cytotoxic effects against L1210 and KB cancer cell lines. The data presented in this guide provide a foundational understanding of its in vitro activity. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound. Validation of the hypothesized apoptotic pathway and investigation into other potential mechanisms, such as kinase inhibition, will be crucial for its continued development as a potential therapeutic agent.

References

The Role of SC144 in Overcoming Drug Resistance in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to conventional chemotherapeutic agents is a primary obstacle in oncology, leading to treatment failure and disease progression. A key signaling pathway implicated in this process is the Interleukin-6 (IL-6)/gp130/STAT3 axis. Constitutive activation of this pathway is observed in numerous cancers and is associated with the promotion of cell survival, proliferation, angiogenesis, and immune evasion, all of which contribute to a drug-resistant phenotype.[1][2][3][4] SC144 is a first-in-class, orally active, small-molecule inhibitor that directly targets the glycoprotein 130 (gp130) receptor, a critical signal transducer for the IL-6 family of cytokines.[5][6][7] By inhibiting gp130, SC144 effectively abrogates the downstream activation of STAT3, offering a promising therapeutic strategy to circumvent drug resistance. This guide provides a comprehensive technical overview of SC144's mechanism of action, its efficacy in drug-resistant models, and detailed experimental protocols for its evaluation.

Core Mechanism of Action of SC144

SC144 exerts its anticancer effects through a unique mechanism involving the direct inhibition of the gp130/STAT3 signaling pathway.

Direct Interaction with gp130

SC144 directly binds to the gp130 protein.[5][7][8] This interaction induces a conformational change in gp130, leading to two key post-translational modifications:

  • Phosphorylation: SC144 treatment leads to the phosphorylation of gp130 at the Serine 782 (S782) residue in a time- and dose-dependent manner.[5][9]

  • Deglycosylation: The binding of SC144 also induces the deglycosylation of the gp130 receptor.[5][6][9]

These modifications result in the downregulation of surface-bound gp130 and the abrogation of its signaling capabilities.[6]

Inhibition of STAT3 Activation

The alteration of gp130 by SC144 prevents the activation of the downstream signal transducer and activator of transcription 3 (STAT3). Specifically, SC144 abrogates the phosphorylation of STAT3 at Tyrosine 705 (Y705), a critical step for its dimerization and activation.[5][9][10] This inhibition prevents the nuclear translocation of STAT3, thereby blocking its function as a transcription factor.[5][7][11]

Downregulation of Target Genes

By preventing STAT3's transcriptional activity, SC144 inhibits the expression of a suite of downstream target genes crucial for tumor progression and drug resistance.[5][7] These genes include those involved in:

  • Apoptosis Inhibition: Bcl-2, Bcl-xL, Survivin[1][6]

  • Cell Cycle Progression: Cyclin D1[6]

  • Invasion and Metastasis: Matrix Metalloproteinase-7 (MMP-7)[6]

The collective inhibition of these pathways leads to cell-cycle arrest, anti-angiogenic effects, and ultimately, the induction of apoptosis in cancer cells.[5]

SC144_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 Receptor STAT3 STAT3 gp130->STAT3 Phosphorylates pSTAT3 p-STAT3 (Y705) Dimer STAT3->pSTAT3 pSTAT3_nuc p-STAT3 (Y705) Dimer pSTAT3->pSTAT3_nuc Translocation TargetGenes Target Genes (Bcl-2, Survivin, Cyclin D1) pSTAT3_nuc->TargetGenes Activates Transcription Apoptosis Apoptosis & Cell Cycle Arrest TargetGenes->Apoptosis Inhibits IL6 IL-6 IL6->gp130 Activates SC144 SC144 SC144->gp130 Binds & Inhibits

Caption: SC144 binds to gp130, blocking IL-6-mediated STAT3 phosphorylation and nuclear translocation.

Overcoming Drug Resistance

The gp130/STAT3 signaling axis is a well-established driver of resistance to a variety of standard-of-care chemotherapies.[12] SC144 has demonstrated significant activity in cancer cells resistant to conventional drugs, highlighting its potential to re-sensitize tumors to treatment.

Efficacy in Chemoresistant Cancers

SC144 exhibits potent cytotoxicity in cell lines selected for resistance to common chemotherapeutic agents. For instance, its effectiveness in ovarian cancer models resistant to paclitaxel, doxorubicin, and cisplatin suggests a broad ability to overcome multidrug resistance.[5] This activity appears to be independent of the status of p53, HER-2, or hormone receptors in some cancers.[13][14]

Synergistic Effects with Chemotherapy

SC144 can act synergistically with standard chemotherapies. In bladder cancer models, combining SC144 with cisplatin leads to an increase in DNA double-stranded breaks and a subsequent increase in apoptosis.[13][15] This effect is mediated, in part, by SC144's ability to down-regulate Ku70, a key protein in DNA repair and an apoptosis suppressor.[13][15]

SC144_Drug_Resistance cluster_pathway Pro-Survival Signaling gp130 gp130 STAT3 STAT3 Activation gp130->STAT3 SurvivalGenes Survival & Repair Genes (Survivin, Bcl-2, Ku70) STAT3->SurvivalGenes Resistance Drug Resistance SurvivalGenes->Resistance Chemo Chemotherapy (e.g., Cisplatin) Chemo->Resistance Aims to inhibit Apoptosis Apoptosis Chemo->Apoptosis Induces SC144 SC144 SC144->gp130 Inhibits Resistance->Apoptosis Blocks

Caption: SC144 inhibits the gp130/STAT3 pathway, blocking survival signals that cause drug resistance.

Quantitative Data on SC144 Efficacy

The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor activity of SC144 from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC₅₀) of SC144 in Human Cancer Cell Lines
Cell LineCancer TypeDrug Resistance ProfileIC₅₀ (µM)Citation(s)
OVCAR-8Ovarian-0.72[5]
OVCAR-5Ovarian-0.49[5]
OVCAR-3Ovarian-0.95[5]
HEY Ovarian Cisplatin-Resistant 0.88 [5]
NCI/ADR-RES Ovarian Paclitaxel & Doxorubicin-Resistant 0.43 [5]
MDA-MB-435Breast-4.0[8][14]
LNCaPProstate-0.4[6][8]
HCT116 (p53+/+)Colon-0.6[6][8]
HCT116 (p53-/-)Colon-1.1[8]
HT29Colon-0.9[6][8]
Table 2: In Vivo Efficacy of SC144 in Xenograft Models
ModelCancer TypeTreatmentRouteOutcomeCitation(s)
Human Ovarian Cancer XenograftOvarian10 mg/kg/day for 58 daysi.p.73% tumor growth suppression[5]
Human Ovarian Cancer XenograftOvarian100 mg/kg/day for 35 daysp.o.82% smaller average tumor volume vs. control[5]
MDA-MB-435 XenograftBreastDose-dependent-Delayed tumor growth[6]
Syngeneic Mouse Model (CT-26)Colon14 daysi.p.Significantly delayed tumor growth[12]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings related to SC144.

Cell Viability - MTT Assay

This protocol is used to determine the cytotoxic effects of SC144 and calculate IC₅₀ values.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of SC144 in complete culture medium. Remove the old medium from the wells and add 100 µL of the SC144 dilutions (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Western Blot for Phospho-STAT3 (Tyr705) Inhibition

This protocol assesses the effect of SC144 on the activation state of STAT3.

  • Cell Culture and Treatment: Plate cells (e.g., OVCAR-8, Caov-3) in 6-well plates.[9] Once 70-80% confluent, treat with various concentrations of SC144 (e.g., 0.5-5 µM) for specified time points (e.g., 1-24 hours).[5][10]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[16][17] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[18] Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[18] Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution).[16][20]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane three times with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[17]

  • Stripping and Reprobing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.[18]

Western_Blot_Workflow start 1. Cell Treatment (SC144) lysis 2. Cell Lysis (RIPA Buffer) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Membrane Transfer (PVDF) sds->transfer block 6. Blocking (5% BSA) transfer->block primary 7. Primary Antibody (anti-pSTAT3) block->primary secondary 8. Secondary Antibody (HRP-conjugated) primary->secondary detect 9. Detection (ECL) secondary->detect end 10. Analysis detect->end

Caption: Workflow for Western Blot analysis of p-STAT3 inhibition by SC144.

Immunoprecipitation (IP) for SC144-gp130 Interaction

This protocol can be adapted to demonstrate the direct binding of SC144 to its target protein, gp130. A Drug Affinity Responsive Target Stability (DARTS) assay, which leverages this principle, has been used successfully.[10] A standard IP protocol is outlined below.

  • Lysate Preparation: Prepare cell lysate from a high-expressing cell line (e.g., L3.6pl) under non-denaturing conditions as described in the Western Blot protocol.[21]

  • Lysate Pre-clearing: Add Protein A/G magnetic beads to the cell lysate (1-2 mg total protein) and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[21]

  • Immunocomplex Formation:

    • To the pre-cleared lysate, add the primary antibody against gp130.

    • In a parallel control tube, add an isotype control IgG antibody.

    • Incubate with rotation overnight at 4°C.

  • Precipitation: Add pre-washed Protein A/G magnetic beads to each tube and incubate with rotation for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 500 µL of ice-cold cell lysis buffer to remove non-specifically bound proteins.[21]

  • Elution: Resuspend the final bead pellet in 20-40 µL of 3X SDS sample buffer and boil for 5-10 minutes to elute the protein-antibody complexes.[21]

  • Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel for Western blot analysis to confirm the presence of gp130.

In Vivo Xenograft Tumor Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of SC144 in vivo.

  • Animal Husbandry: Use immunodeficient mice (e.g., athymic nude or NOD/SCID). House them in a pathogen-free environment. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ human cancer cells (e.g., ovarian, colon) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer SC144 at a predetermined dose (e.g., 10 mg/kg intraperitoneally or 100 mg/kg orally) daily.[5]

    • Control Group: Administer the vehicle solution on the same schedule.

  • Monitoring: Monitor animal body weight (as an indicator of toxicity) and tumor volume twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment for a specified duration (e.g., 35-58 days).[5] Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.

  • Data Analysis: Harvest tumors for weight measurement and further analysis (e.g., Western blot, IHC). Compare tumor growth curves and final tumor weights between the treatment and control groups to determine efficacy.

Conclusion

SC144 represents a targeted therapeutic agent that directly addresses a key mechanism of cancer cell survival and drug resistance. By binding to and inducing the degradation of the gp130 receptor, SC144 effectively shuts down the pro-tumorigenic STAT3 signaling cascade. Preclinical data strongly supports its role in overcoming resistance to conventional chemotherapies, demonstrating both single-agent efficacy in resistant models and synergistic activity in combination therapies. The detailed protocols provided herein offer a framework for further investigation into SC144 and other gp130-targeting agents, which hold significant promise for providing new therapeutic options for diverse and difficult-to-treat cancers.[1]

References

Methodological & Application

Application Notes and Protocols for SC144 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for utilizing SC144, a potent small-molecule inhibitor of the gp130 signaling pathway, in various in vitro cell culture experiments. The methodologies outlined below are intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of SC144.

Mechanism of Action

SC144 is a first-in-class, orally active gp130 inhibitor. It functions by binding to the gp130 protein, a common signal transducer for the Interleukin-6 (IL-6) family of cytokines. This interaction induces phosphorylation and deglycosylation of gp130, which in turn abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3). The inhibition of the gp130/STAT3 signaling cascade by SC144 leads to the suppression of downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]

Data Presentation

Table 1: Cytotoxicity of SC144 in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SC144 in a panel of human cancer cell lines as determined by MTT assay. The IC50 values demonstrate the broad-spectrum anti-proliferative activity of SC144.

Cell LineCancer TypeIC50 (µM)
OVCAR-8Ovarian Cancer0.72
OVCAR-5Ovarian Cancer0.49
OVCAR-3Ovarian Cancer0.95[1]
MDA-MB-435Breast Cancer4.0[2]
LNCaPProstate Cancer0.4 - 4.0 (range)
HCT116 p53 +/+Colon Cancer0.4 - 4.0 (range)
HCT116 p53 -/-Colon Cancer0.4 - 4.0 (range)
HT29Colon Cancer0.4 - 4.0 (range)
PANC-1Pancreatic Cancer1.93[3]
PK-1Pancreatic Cancer5.20[3]
MDA-MB-468Breast Cancer0.7[2]
MCF-7Breast Cancer1.7[2]
NCI/ADR-RESDoxorubicin-Resistant Breast CancerData suggests high activity[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of SC144 on cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • SC144 (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 7.5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (containing 7,500 cells) into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • SC144 Treatment:

    • Prepare a series of dilutions of SC144 in complete culture medium from a stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of SC144. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3.5 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization:

    • Add 150 µL of MTT solvent to each well.

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at 590 nm using a microplate reader, with a reference wavelength of 620 nm.[4]

Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol describes the quantification of SC144-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Cancer cell lines

  • SC144

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in T25 flasks and treat with the desired concentration of SC144 (e.g., IC50 or IC80 concentration) for a specified time (e.g., 48 hours).[5] Include an untreated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

    • Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[5]

Analysis of gp130/STAT3 Signaling Pathway by Western Blotting

This protocol details the procedure for examining the effect of SC144 on the phosphorylation status of key proteins in the gp130/STAT3 signaling pathway.

Materials:

  • Cancer cell lines

  • SC144

  • IL-6 or Oncostatin M (OSM) for stimulation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-gp130, anti-gp130, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with SC144 (e.g., 2 µM or 5 µM) for a specified duration (e.g., 6 or 24 hours).[6] In some experiments, cells may be stimulated with IL-6 (e.g., 100 ng/mL) or OSM (e.g., 50 ng/mL) for a short period before lysis.[6]

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize protein levels.

Mandatory Visualization

SC144_Signaling_Pathway IL6 IL-6 / OSM IL6R IL-6R / OSMR IL6->IL6R Binds gp130 gp130 IL6R->gp130 Activates JAK JAK gp130->JAK Recruits & Activates SC144 SC144 SC144->gp130 Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Experimental_Workflow_MTT Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_SC144 Treat with SC144 Incubate_Overnight->Treat_SC144 Incubate_Treatment Incubate (24-72h) Treat_SC144->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (3.5h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solvent Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance (590nm) Add_Solvent->Read_Absorbance End End Read_Absorbance->End Experimental_Workflow_Apoptosis Start Start Treat_Cells Treat Cells with SC144 Start->Treat_Cells Harvest_Cells Harvest Adherent & Floating Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V & Propidium Iodide Resuspend->Stain Incubate Incubate (15 min) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

References

Application Notes and Protocols for SC144 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC144 is a first-in-class, orally active, small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which subsequently abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] This disruption of the gp130/STAT3 signaling pathway inhibits the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3][4] Preclinical studies have demonstrated the broad-spectrum anticancer activity of SC144 in various cancer models, including those resistant to conventional chemotherapies.[1][4] These application notes provide a detailed protocol for utilizing SC144 in a mouse xenograft model, a crucial step in the preclinical evaluation of this promising therapeutic agent.

Mechanism of Action: The gp130/STAT3 Signaling Pathway

The gp130/STAT3 signaling cascade is a key pathway in cancer progression. Upon ligand binding (e.g., IL-6), gp130 dimerizes and activates associated Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then translocates to the nucleus, where it acts as a transcription factor for genes promoting cell proliferation, survival, and angiogenesis. SC144 effectively inhibits this pathway.

SC144_Mechanism_of_Action IL-6 IL-6 gp130 gp130 IL-6->gp130 Binds JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes & Translocates SC144 SC144 SC144->gp130 Inhibits DNA DNA pSTAT3_dimer->DNA Binds TargetGenes Target Gene Expression DNA->TargetGenes Promotes Cell Proliferation Cell Proliferation Angiogenesis Angiogenesis Survival Survival

Caption: Mechanism of SC144 action on the gp130/STAT3 signaling pathway.

Quantitative Data from Preclinical Xenograft Studies

The efficacy of SC144 has been evaluated in various mouse xenograft models. The following table summarizes key quantitative data from these studies.

Cancer TypeCell LineMouse StrainAdministration RouteDosageTreatment DurationTumor Growth InhibitionReference
Ovarian CancerOVCAR-8Athymic NudeIntraperitoneal (i.p.)10 mg/kg/day58 days~73%[3]
Ovarian CancerOVCAR-8Athymic NudeOral (p.o.)100 mg/kg/day35 days82%[3]
Ovarian CancerMDA-MB-435N/AN/ADose-dependentN/ADose-dependent delay[1]
Colon CancerCT-26BALB/cN/AN/AN/ASignificant reduction[5]
Head and NeckMOC2-E6/E7C57BL/6N/AN/AN/ASignificant delay[5]

Experimental Protocols

I. Cell Culture and Preparation for Implantation
  • Cell Line Maintenance:

    • Culture the chosen cancer cell line (e.g., OVCAR-8 for ovarian cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Routinely passage cells to maintain exponential growth.

  • Cell Harvesting and Preparation:

    • When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS).

    • Detach the cells using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL for subcutaneous injection.

    • Keep the cell suspension on ice until implantation.

II. Mouse Xenograft Model Establishment

This protocol outlines the subcutaneous implantation of tumor cells. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Xenograft_Workflow cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_post_implantation Post-Implantation A Cell Culture B Cell Harvesting A->B C Cell Counting & Resuspension B->C E Subcutaneous Injection of Cells C->E D Anesthetize Mouse D->E F Tumor Growth Monitoring E->F G Randomization into Treatment Groups F->G H SC144 Treatment G->H I Data Collection & Endpoint Analysis H->I

Caption: Experimental workflow for a mouse xenograft study with SC144.

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.[6]

    • Allow mice to acclimate for at least one week before any procedures.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

    • Shave and sterilize the injection site on the flank of the mouse.

    • Gently lift the skin and inject the 100 µL cell suspension subcutaneously.

    • Monitor the mice until they have fully recovered from anesthesia.

III. SC144 Administration and Tumor Monitoring
  • SC144 Formulation:

    • For Oral (p.o.) Administration: A formulation can be prepared by dissolving SC144 in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. One example involves adding 300 μL of 100 mg/ml propylene glycol stock solution to 50 μL of Tween 80, mixing, and then adding 650 μL of D5W (5% dextrose in water).[1]

    • For Intraperitoneal (i.p.) Administration: A formulation can be prepared by dissolving SC144 in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. An example is adding 50 μL of a 10 mg/ml DMSO stock solution to 400 μL of PEG300, mixing, adding 50 μL of Tween 80, mixing, and then adding 500 μL of ddH2O.[1]

    • Note: The final formulation should be prepared fresh daily.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomly assign mice to treatment and control groups.[6]

    • Administer SC144 or the vehicle control daily via the chosen route (i.p. or p.o.) at the predetermined dose.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Tumor Measurement and Data Collection:

    • Measure tumor dimensions (length and width) with calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting) to assess the in vivo effects of SC144 on the gp130/STAT3 pathway.

Conclusion

SC144 represents a promising therapeutic agent that targets the gp130/STAT3 signaling pathway, a critical axis in cancer progression. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute preclinical studies using SC144 in mouse xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of this novel gp130 inhibitor.

References

Application Notes and Protocols for SC144 Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), in various preclinical cancer models. The protocols outlined below are based on published research and are intended to serve as a guide for designing and executing in vivo studies with SC144.

Mechanism of Action: Targeting the gp130/STAT3 Signaling Pathway

SC144 exerts its anti-tumor effects by directly binding to gp130, a critical signal transducer for several pro-inflammatory cytokines, most notably Interleukin-6 (IL-6). This binding induces the phosphorylation and deglycosylation of gp130, leading to the abrogation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation and its subsequent nuclear translocation. The inhibition of the gp130/STAT3 signaling cascade ultimately suppresses the expression of downstream target genes involved in cell proliferation, survival, and angiogenesis, leading to tumor growth inhibition.[1][2][3][4][5]

SC144_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 Binding JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Gene Target Gene Expression Nucleus->Gene Transcription SC144 SC144 SC144->gp130 Inhibition

Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.

Quantitative Data Summary of SC144 Administration in Preclinical Models

The following tables summarize the reported dosages and administration schedules of SC144 in various preclinical cancer models.

Table 1: SC144 Administration in Ovarian Cancer Xenograft Models

Animal ModelCell LineAdministration RouteDosageFrequencyDurationReference
Nude MiceOVCAR-8Intraperitoneal (i.p.)10 mg/kgDaily58 days[5]
Nude MiceOVCAR-8Oral (p.o.)100 mg/kgDaily35 days[5]

Table 2: SC144 Administration in Syngeneic Mouse Models

Animal ModelCell LineAdministration RouteDosageFrequencyDurationReference
C57BL/6 MiceMOC2-E6/E7Intraperitoneal (i.p.)Not SpecifiedDaily14 days[2]

Table 3: SC144 Administration in Other Cancer Models (Data Inferred from General Statements)

Cancer TypeAnimal ModelAdministration RouteNotesReference
Breast CancerXenograftNot SpecifiedSC144 has been reported to inhibit tumor growth in breast cancer xenograft models. Specific dosage information is not detailed in the reviewed literature.[3]
Colorectal CancerXenograftNot SpecifiedStudies indicate SC144's efficacy in colorectal cancer xenografts, but specific administration protocols are not readily available.[3]
Pancreatic CancerXenograftNot SpecifiedThe anti-tumor activity of SC144 has been observed in pancreatic cancer xenograft models. Detailed dosage regimens are not specified in the available sources.[3]

Experimental Protocols

Protocol 1: In Vivo Formulation of SC144

This protocol describes the preparation of a vehicle for the in vivo administration of SC144.

Materials:

  • SC144 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile deionized water (ddH₂O)

Procedure:

  • Prepare a 10 mg/mL stock solution of SC144 in DMSO.

  • For a 1 mL final working solution, mix the components in the following order:

    • 400 µL of PEG300

    • 50 µL of the 10 mg/mL SC144 stock solution in DMSO

    • 50 µL of Tween 80

  • Mix the solution thoroughly until it is clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • The final concentration of the components will be: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • Use the freshly prepared formulation immediately for administration.

Note: This formulation is a general guide. Optimization may be necessary depending on the specific experimental requirements.

Protocol 2: Subcutaneous Xenograft Mouse Model and SC144 Treatment

This protocol outlines the establishment of a subcutaneous tumor xenograft model and subsequent treatment with SC144.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture (e.g., OVCAR-8) Cell_Harvest 2. Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Cell_Injection 4. Subcutaneous Injection of Cells Cell_Harvest->Cell_Injection Animal_Acclimatization 3. Animal Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Cell_Injection Tumor_Monitoring 5. Tumor Growth Monitoring Cell_Injection->Tumor_Monitoring Randomization 6. Randomization into Treatment Groups Tumor_Monitoring->Randomization SC144_Admin 7. SC144 Administration (i.p. or p.o.) Randomization->SC144_Admin Vehicle_Admin 8. Vehicle Control Administration Randomization->Vehicle_Admin Tumor_Measurement 9. Tumor Volume Measurement SC144_Admin->Tumor_Measurement Body_Weight 10. Body Weight Monitoring SC144_Admin->Body_Weight Vehicle_Admin->Tumor_Measurement Vehicle_Admin->Body_Weight Endpoint 11. Endpoint Analysis (e.g., Tumor Excision, Histology) Tumor_Measurement->Endpoint Body_Weight->Endpoint

Caption: Workflow for a subcutaneous xenograft study with SC144.

Materials:

  • Human cancer cell line (e.g., OVCAR-8 for ovarian cancer)

  • Appropriate cell culture medium and supplements

  • 6-8 week old female immunodeficient mice (e.g., athymic nude mice)

  • Matrigel (optional)

  • SC144 formulation (prepared as in Protocol 1)

  • Vehicle control (formulation without SC144)

  • Calipers for tumor measurement

  • Anesthetic for animal procedures

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 5 x 10⁶ cells/100 µL). For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • SC144 Administration:

    • Intraperitoneal (i.p.) Injection: Administer the SC144 formulation daily at the desired dosage (e.g., 10 mg/kg).

    • Oral (p.o.) Gavage: Administer the SC144 formulation daily using oral gavage at the desired dosage (e.g., 100 mg/kg).

    • Administer the vehicle control to the control group using the same route and schedule.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue treatment for the specified duration (e.g., 35-58 days).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weight can be measured as a primary endpoint.

    • Further analysis, such as immunohistochemistry for biomarkers of the gp130/STAT3 pathway, can be performed on the excised tumors.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Appropriate measures should be taken to minimize animal suffering.

References

Application of SC144 in Ovarian Cancer Cell Lines: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of SC144, a first-in-class, orally active small-molecule gp130 inhibitor, in the context of ovarian cancer research. SC144 presents a promising therapeutic strategy by targeting the gp130/STAT3 signaling pathway, which is a key player in the progression of ovarian cancer.[1][2][3][4]

Mechanism of Action

SC144 exerts its anti-cancer effects by directly binding to glycoprotein 130 (gp130), a crucial signal transducer for the Interleukin-6 (IL-6) family of cytokines.[1][2][3] This interaction induces the phosphorylation of gp130 at Serine 782 and its subsequent deglycosylation.[1][2][3][4] These events abrogate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and prevent its nuclear translocation.[1][2][3] By inhibiting STAT3, SC144 effectively downregulates the expression of various downstream target genes responsible for cell proliferation, survival, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis in ovarian cancer cells.[4][5]

Data Presentation

Cytotoxicity of SC144 in Human Ovarian Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SC144 in various human ovarian cancer cell lines, demonstrating its potent cytotoxic effects.

Cell LineIC50 (µM)
OVCAR-80.72
OVCAR-50.49
OVCAR-30.95

Data compiled from MedChemExpress product information sheet.[5]

Apoptotic Effects of SC144

SC144 has been shown to induce significant apoptosis in ovarian cancer cells. The table below presents the percentage of apoptotic cells in OVCAR-8 and Caov-3 cell lines after treatment with SC144.

Cell LineTreatmentPercentage of Apoptotic Cells (%)
OVCAR-8SC144 (2 µM, 72h)~45%
Caov-3SC144 (2 µM, 72h)~35%
Normal Kidney EpithelialSC144 (2 µM, 72h)Not significant
Normal EndometrialSC144 (2 µM, 72h)Not significant

Data interpreted from graphical representations in Xu et al., 2013.[6][7] This highlights the preferential cytotoxicity of SC144 towards cancer cells.[3][6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of SC144 on ovarian cancer cell lines.

Materials:

  • Ovarian cancer cell lines (e.g., OVCAR-8, OVCAR-5, OVCAR-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • SC144 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed ovarian cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of SC144 in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the SC144 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by SC144.

Materials:

  • Ovarian cancer cell lines

  • Complete growth medium

  • SC144

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of SC144 (e.g., 2 µM) or vehicle control (DMSO) for the specified duration (e.g., 72 hours).[6][7]

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are Annexin V-FITC and PI positive.[6][7]

Western Blot Analysis for Phospho-STAT3

This protocol is to assess the effect of SC144 on STAT3 activation.

Materials:

  • Ovarian cancer cell lines

  • Complete growth medium

  • SC144

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and treat with SC144 for the desired time points.

  • Lyse the cells with lysis buffer and quantify protein concentration using the BCA assay.

  • Denature protein samples by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Caption: SC144 inhibits the gp130/STAT3 signaling pathway.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start Seed Ovarian Cancer Cells treat Treat with SC144 or Vehicle start->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis western Protein Expression (Western Blot) treat->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Level Analysis western->protein_quant

Caption: General experimental workflow for evaluating SC144.

Logical_Relationship SC144 SC144 gp130_inhibition gp130 Inhibition SC144->gp130_inhibition stat3_inhibition STAT3 Signaling Inhibition gp130_inhibition->stat3_inhibition gene_downregulation Downregulation of Target Genes stat3_inhibition->gene_downregulation cell_cycle_arrest Cell Cycle Arrest gene_downregulation->cell_cycle_arrest apoptosis Apoptosis Induction gene_downregulation->apoptosis tumor_suppression Tumor Growth Suppression cell_cycle_arrest->tumor_suppression apoptosis->tumor_suppression

Caption: Logical flow of SC144's anti-cancer effects.

References

Application Notes and Protocols for In Vivo Imaging of SC144 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vivo imaging techniques for the assessment of SC144 efficacy in preclinical cancer models. Detailed protocols for key imaging modalities are provided to facilitate the design and execution of robust efficacy studies.

Introduction to SC144

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, which abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] This disruption of the gp130/STAT3 signaling axis leads to the downregulation of various downstream target genes involved in cell survival, proliferation, and angiogenesis, such as Bcl-2, Bcl-xL, survivin, cyclin D1, and MMP-7.[2] Consequently, SC144 treatment can induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent for various malignancies, including ovarian and pancreatic cancers.[1][4]

In Vivo Imaging Modalities for SC144 Efficacy Studies

Non-invasive in vivo imaging techniques are essential for longitudinally monitoring tumor progression and therapeutic response in animal models, providing real-time, quantitative data while reducing the number of animals required for a study.[5][6] Several imaging modalities are well-suited for evaluating the anti-tumor effects of SC144.

1. Bioluminescence Imaging (BLI): A highly sensitive technique for tracking tumor burden by detecting light emitted from cancer cells engineered to express luciferase.[7][8] BLI is particularly effective for monitoring tumor growth and metastasis.[8]

2. Positron Emission Tomography (PET): A functional imaging modality that provides quantitative information on metabolic processes within the tumor.[9][10] PET can detect early treatment responses that precede morphological changes.[9][11]

3. Magnetic Resonance Imaging (MRI): Offers high-resolution anatomical images of soft tissues, enabling precise measurement of tumor volume and the assessment of tumor physiology through techniques like diffusion-weighted imaging (DWI).[12][13]

4. High-Frequency Ultrasound: A non-invasive and cost-effective method for real-time visualization of tumors, measurement of tumor volume, and assessment of blood flow and vascularity.[14][15]

Signaling Pathway of SC144

The following diagram illustrates the mechanism of action of SC144 in inhibiting the gp130/STAT3 signaling pathway.

SC144_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 JAK JAK gp130->JAK Recruits & Activates IL6R IL-6R IL6R->gp130 Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates Akt_inactive Akt (inactive) JAK->Akt_inactive Activates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Akt_active p-Akt (active) Akt_inactive->Akt_active Target_Genes Target Gene Expression (Bcl-2, Cyclin D1, etc.) STAT3_dimer->Target_Genes Translocates & Activates Transcription Apoptosis Apoptosis & Cell Cycle Arrest Target_Genes->Apoptosis Suppression leads to IL6 IL-6 IL6->IL6R Binds SC144 SC144 SC144->gp130 Inhibits

Caption: SC144 inhibits the gp130/STAT3 signaling pathway.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the efficacy of SC144 using in vivo imaging is outlined below.

experimental_workflow start Start cell_culture Cell Culture & Luciferase Transduction start->cell_culture tumor_inoculation Tumor Cell Inoculation cell_culture->tumor_inoculation animal_model Animal Model (Xenograft/Orthotopic) animal_model->tumor_inoculation tumor_establishment Tumor Establishment (Monitor with Imaging) tumor_inoculation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment SC144 or Vehicle Treatment randomization->treatment imaging Longitudinal In Vivo Imaging (BLI, PET, MRI, US) treatment->imaging imaging->treatment Repeated Cycles data_analysis Quantitative Data Analysis imaging->data_analysis endpoint Endpoint Analysis (Tumor Excision, Histology) data_analysis->endpoint end End endpoint->end

Caption: General workflow for SC144 in vivo efficacy studies.

Detailed Protocols

Bioluminescence Imaging (BLI) Protocol

Objective: To quantitatively monitor tumor burden in response to SC144 treatment.

Materials:

  • Luciferase-expressing cancer cells (e.g., OVCAR-8-luc)

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • D-luciferin potassium salt

  • Phosphate-buffered saline (PBS), sterile

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia system (isoflurane)

Protocol:

  • Cell Preparation: Culture luciferase-expressing cancer cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at the desired concentration.

  • Tumor Inoculation: Anesthetize mice with isoflurane. Inject the cell suspension subcutaneously or orthotopically (e.g., intraperitoneally for ovarian cancer models).

  • Tumor Establishment: Monitor tumor growth by BLI weekly. Once tumors reach a predetermined size (e.g., 50-100 mm³ for subcutaneous models or a detectable bioluminescent signal for orthotopic models), randomize mice into treatment and control groups.

  • D-luciferin Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.[9]

  • Imaging Procedure:

    • Anesthetize mice with 1.5-2.5% isoflurane.[1]

    • Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) or subcutaneous (SC) injection.[1][16]

    • Place the mouse in the imaging chamber of the IVIS system.

    • Acquire images starting 10-15 minutes post-luciferin injection, as this is typically the time of peak signal.[17]

    • Set imaging parameters (e.g., exposure time, binning) to achieve optimal signal-to-noise without saturation.[1][18]

  • Data Analysis:

    • Use the imaging software (e.g., Living Image®) to draw regions of interest (ROIs) around the tumor sites.

    • Quantify the bioluminescent signal as total flux (photons/second).[1]

    • Compare the tumor signal between SC144-treated and vehicle-treated groups over time.

ParameterRecommendation
Cell Line Luciferase-expressing (e.g., OVCAR-8-luc, ID8-luc)[3][19]
Animal Model Athymic Nude or NSG mice
D-luciferin Dose 150 mg/kg[1][9]
Route of Administration Intraperitoneal (IP) or Subcutaneous (SC)[1][16]
Imaging System IVIS Spectrum or similar
Anesthesia 1.5-2.5% Isoflurane[1]
Time to Image 10-15 minutes post-injection[17]
Quantitative Readout Total Flux (photons/second)[1]
Positron Emission Tomography (PET) Protocol

Objective: To assess changes in tumor metabolism in response to SC144 treatment.

Materials:

  • Tumor-bearing mice

  • 18F-Fluorodeoxyglucose (18F-FDG)

  • MicroPET/CT scanner

  • Anesthesia system (isoflurane)

Protocol:

  • Animal Preparation: Fast mice for 6-8 hours prior to imaging to reduce background 18F-FDG uptake in non-target tissues.

  • Radiotracer Administration: Anesthetize mice with isoflurane. Administer a bolus of 18F-FDG (typically 5-10 MBq) via tail vein injection.

  • Uptake Period: Keep the mice anesthetized and warm for approximately 60 minutes to allow for radiotracer distribution and uptake.

  • Imaging:

    • Position the mouse in the microPET/CT scanner.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire a static PET scan for 10-20 minutes.

  • Data Analysis:

    • Reconstruct the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor, guided by the co-registered CT images.

    • Calculate the Standardized Uptake Value (SUV) for the tumor ROIs.

    • Compare changes in tumor SUV between baseline and post-treatment scans, and between treatment and control groups. A significant decrease in SUV can indicate a positive therapeutic response.[6]

ParameterRecommendation
Radiotracer 18F-FDG
Animal Preparation 6-8 hours fasting
Dose 5-10 MBq
Route of Administration Intravenous (tail vein)
Uptake Time 60 minutes
Imaging System MicroPET/CT
Quantitative Readout Standardized Uptake Value (SUV)[6]
Magnetic Resonance Imaging (MRI) Protocol

Objective: To accurately measure tumor volume and assess changes in tumor cellularity in response to SC144.

Materials:

  • Tumor-bearing mice

  • High-field small animal MRI scanner (e.g., 7T)

  • Anesthesia system (isoflurane)

  • Physiological monitoring system

Protocol:

  • Animal Preparation: Anesthetize the mouse with isoflurane and place it on the scanner bed. Monitor respiration and body temperature throughout the imaging session.

  • Imaging Sequences:

    • T2-weighted (T2W) imaging: Acquire high-resolution T2W images (e.g., using a turbo spin-echo sequence) in axial, coronal, and sagittal planes to clearly delineate the tumor from surrounding tissues.

    • Diffusion-Weighted Imaging (DWI): Acquire DWI scans with multiple b-values (e.g., 0, 500, 1000 s/mm²).

  • Data Analysis:

    • Tumor Volume: Manually or semi-automatically segment the tumor on the T2W images slice-by-slice to calculate the total tumor volume.

    • Apparent Diffusion Coefficient (ADC): Generate ADC maps from the DWI data. Draw ROIs within the tumor to calculate the mean ADC value. An increase in ADC can indicate a decrease in tumor cell density and treatment-induced necrosis or apoptosis.[13]

    • Compare changes in tumor volume and ADC values over time between the SC144-treated and control groups.

ParameterRecommendation
Imaging System High-field small animal MRI (e.g., 7T)
Anesthesia Isoflurane with physiological monitoring
Anatomical Imaging T2-weighted turbo spin-echo
Functional Imaging Diffusion-Weighted Imaging (DWI)
Quantitative Readouts Tumor Volume (mm³), Apparent Diffusion Coefficient (ADC) (x 10⁻³ mm²/s)[13]
High-Frequency Ultrasound Protocol

Objective: To monitor tumor growth and changes in vascularity in response to SC144 treatment.

Materials:

  • Tumor-bearing mice

  • High-frequency ultrasound system with a high-resolution linear array transducer

  • Ultrasound gel

  • Anesthesia system (isoflurane)

Protocol:

  • Animal Preparation: Anesthetize the mouse and remove fur from the area overlying the tumor. Apply a layer of ultrasound gel.

  • Imaging:

    • B-mode Imaging: Acquire 2D and 3D B-mode images of the tumor to measure its dimensions (length, width, height) and calculate the volume.

    • Power Doppler Imaging: Use power Doppler to visualize and quantify blood flow within the tumor.

  • Data Analysis:

    • Tumor Volume: Calculate tumor volume using the formula: Volume = 0.5 x Length x Width².

    • Vascularity: Quantify the vascular index from the power Doppler images as the percentage of colored pixels within the tumor ROI. A decrease in vascularity can indicate the anti-angiogenic effects of SC144.

    • Monitor changes in tumor volume and vascularity throughout the treatment period.

ParameterRecommendation
Imaging System High-frequency ultrasound with a high-resolution transducer
Anesthesia Isoflurane
Imaging Modes B-mode, Power Doppler
Quantitative Readouts Tumor Volume (mm³), Vascular Index (%)

Data Presentation

All quantitative data from the imaging studies should be summarized in clearly structured tables for easy comparison between treatment groups and over time. An example is provided below.

Table 1: Example of Quantitative Data Summary for SC144 Efficacy Study

Treatment GroupImaging ModalityDay 0Day 7Day 14Day 21% Change from Baseline (Day 21)
Vehicle Control BLI (photons/s)1.2 x 10⁶5.8 x 10⁶2.5 x 10⁷9.8 x 10⁷+8067%
MRI (mm³)55.2150.7425.11100.5+1894%
PET (SUVmax)2.12.32.52.8+33%
SC144 (10 mg/kg) BLI (photons/s)1.3 x 10⁶2.1 x 10⁶1.5 x 10⁶0.8 x 10⁶-38%
MRI (mm³)58.175.365.950.2-14%
PET (SUVmax)2.21.51.10.9-59%

Conclusion

The selection of an appropriate in vivo imaging technique for SC144 efficacy studies will depend on the specific research question, the tumor model, and the available resources. Bioluminescence imaging is a highly sensitive and efficient method for monitoring overall tumor burden. PET provides valuable functional information on tumor metabolism, while MRI offers excellent anatomical detail and insights into tumor cellularity. High-frequency ultrasound is a practical and cost-effective tool for assessing tumor size and vascularity. By employing these advanced imaging modalities and following the detailed protocols provided, researchers can robustly evaluate the preclinical efficacy of SC144 and gain a deeper understanding of its anti-tumor mechanisms.

References

Application Notes and Protocols for Assessing SC144 Synergy with Conventional Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the synergistic effects of SC144, a novel gp130 inhibitor, in combination with conventional chemotherapeutic agents. The protocols outlined below cover in vitro and in vivo methodologies, data analysis, and the underlying molecular mechanisms of synergy.

Introduction to SC144 and Synergy

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a common signal-transducing receptor subunit for the IL-6 family of cytokines.[1][2][3] By binding to gp130, SC144 induces its phosphorylation and deglycosylation, leading to the abrogation of STAT3 and Akt phosphorylation and their subsequent nuclear translocation.[1][2] This inhibition of the gp130/STAT3/Akt signaling pathway ultimately suppresses the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, such as Bcl-2, Bcl-xL, survivin, and cyclin D1, leading to cell-cycle arrest and apoptosis.[1][4]

The rationale for combining SC144 with conventional chemotherapy lies in the potential for synergistic interactions. The gp130/STAT3 signaling pathway is often constitutively activated in various cancers and is implicated in chemoresistance.[5][6][7] By inhibiting this pathway, SC144 may sensitize cancer cells to the cytotoxic effects of traditional chemotherapy drugs, leading to enhanced anti-tumor activity. Studies have demonstrated the synergistic potential of SC144 with agents like 5-fluorouracil (5-FU), oxaliplatin, and paclitaxel in various cancer models.[5]

Key Methodologies for Synergy Assessment

The two most widely accepted methods for quantifying drug interactions are the Combination Index (CI) method based on the Chou-Talalay median-effect principle and Isobologram Analysis .[3][8][9][10][11]

  • Combination Index (CI): This method provides a quantitative measure of the interaction between two or more drugs. The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell growth, IC50), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.[6]

    • CI < 1: Indicates synergism

    • CI = 1: Indicates an additive effect

    • CI > 1: Indicates antagonism[10][11]

  • Isobologram Analysis: This is a graphical method used to visualize drug interactions. The doses of two drugs required to produce a specific effect when used alone are plotted on the x- and y-axes. A straight line connecting these two points represents the line of additivity. If the data points for the combination of the two drugs fall below this line, it indicates synergy. Points on the line indicate an additive effect, and points above the line indicate antagonism.[8][9][10][12]

In Vitro Synergy Assessment Protocols

Protocol 1: Cell Viability Assay (MTT Assay) for Synergy Determination

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of SC144 and a conventional chemotherapeutic agent, both alone and in combination.[13][14][15][16][17]

Materials:

  • Cancer cell line of interest (e.g., HT-29 for 5-FU/oxaliplatin, MDA-MB-435 for paclitaxel)[5]

  • Complete cell culture medium

  • SC144

  • Conventional chemotherapeutic agent (e.g., 5-FU, oxaliplatin, paclitaxel)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of SC144 and the chemotherapeutic agent in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.

  • Single-Agent Treatment: To determine the IC50 for each drug individually, treat cells with increasing concentrations of SC144 or the chemotherapeutic agent for a specified duration (e.g., 48-72 hours).

  • Combination Treatment:

    • Fixed-Ratio Combination: Prepare mixtures of SC144 and the chemotherapeutic agent at a fixed ratio (e.g., based on the ratio of their individual IC50 values). Treat cells with serial dilutions of this mixture.

    • Checkerboard (Matrix) Combination: Prepare a matrix of concentrations with varying doses of SC144 in the rows and varying doses of the chemotherapeutic agent in the columns.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 values for the single agents from their dose-response curves.

    • Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI) values from the combination treatment data.[2][8][9][10][12][18][19][20]

    • Generate isobolograms to visualize the drug interaction.

Data Presentation:

Drug/CombinationIC50 (µM)Combination Index (CI) at ED50Synergy/Additive/Antagonism
SC144[Insert Value]--
Chemotherapy Agent[Insert Value]--
SC144 + Chemo (Ratio 1)-[Insert Value][Interpret CI]
SC144 + Chemo (Ratio 2)-[Insert Value][Interpret CI]

ED50, ED75, ED90 represent the effective doses that inhibit 50%, 75%, and 90% of cell growth, respectively.

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol can be used to confirm that the observed synergistic cytotoxicity is due to an increase in apoptosis.

Materials:

  • Cells treated as described in Protocol 1.

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with SC144, the chemotherapeutic agent, or the combination.

  • Wash the cells with cold PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).

In Vivo Synergy Assessment Protocol

Protocol 3: Xenograft Mouse Model for Synergy Evaluation

This protocol describes a general framework for assessing the in vivo synergy of SC144 and a conventional chemotherapeutic agent in a tumor xenograft model.[3][21][22][23][24]

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line for implantation

  • SC144 (formulated for in vivo administration)

  • Conventional chemotherapeutic agent (formulated for in vivo administration)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, SC144 alone, Chemotherapy alone, SC144 + Chemotherapy combination).

  • Drug Administration: Administer the drugs according to a predetermined dosing schedule. For example, paclitaxel can be administered intravenously once a week, while SC144 can be administered orally daily.[25][26][27]

  • Monitoring: Monitor tumor growth and the general health of the mice (e.g., body weight) throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the tumor growth inhibition (TGI) between the combination group and the single-agent groups.

    • Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)p-value vs Controlp-value vs SC144p-value vs Chemo
Vehicle Control[Insert Value]----
SC144[Insert Value][Insert Value][Insert Value]--
Chemotherapy[Insert Value][Insert Value][Insert Value]--
SC144 + Chemo[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]

Visualizing Mechanisms and Workflows

Signaling Pathway of SC144 and Chemotherapy Synergy

The synergy between SC144 and conventional chemotherapy can be attributed to the inhibition of the pro-survival gp130/STAT3 signaling pathway by SC144, which sensitizes cancer cells to the DNA damage or microtubule disruption induced by chemotherapy.[5][11][28][29]

SC144_Chemo_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130 gp130 STAT3 STAT3 gp130->STAT3 Activates Akt Akt gp130->Akt Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pAkt pAkt Akt->pAkt Phosphorylation Microtubules Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Induces SurvivalGenes Pro-survival Genes (Bcl-2, Survivin, Cyclin D1) pSTAT3->SurvivalGenes Upregulates pAkt->SurvivalGenes Upregulates DNA DNA DNA->Apoptosis Induces SurvivalGenes->Apoptosis Inhibits SC144 SC144 SC144->gp130 Inhibits Chemotherapy Conventional Chemotherapy (e.g., Paclitaxel, 5-FU) Chemotherapy->Microtubules Disrupts (e.g., Paclitaxel) Chemotherapy->DNA Damages (e.g., 5-FU)

Caption: SC144 inhibits gp130, blocking STAT3/Akt signaling and sensitizing cells to chemotherapy-induced apoptosis.

Experimental Workflow for In Vitro Synergy Assessment

in_vitro_workflow start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plates start->seed_cells treat_single Treat with Single Agents (SC144 or Chemotherapy) seed_cells->treat_single treat_combo Treat with Combination (Fixed Ratio or Matrix) seed_cells->treat_combo incubate Incubate (e.g., 48-72h) treat_single->incubate treat_combo->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance data_analysis Data Analysis: - Calculate % Viability - Determine IC50 read_absorbance->data_analysis synergy_calc Synergy Calculation: - Combination Index (CI) - Isobologram Analysis data_analysis->synergy_calc end End: Quantify Synergy synergy_calc->end

Caption: Workflow for determining in vitro drug synergy using a cell viability assay.

Logical Relationship for Synergy Determination

synergy_logic ci_value Combination Index (CI) Value synergism Synergism (Enhanced Effect) ci_value->synergism CI < 1 additivity Additive Effect (Expected Effect) ci_value->additivity CI = 1 antagonism Antagonism (Reduced Effect) ci_value->antagonism CI > 1

Caption: Interpretation of the Combination Index (CI) for determining drug interaction.

References

Application Notes and Protocols for SC144 in Chemoresistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to SC144

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), the signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] The IL-6/gp130/STAT3 signaling axis is a critical pathway implicated in tumor progression, metastasis, and the development of resistance to conventional chemotherapies.[3][4][5] In many solid tumors, aberrant activation of this pathway contributes to cell survival, proliferation, and the expression of anti-apoptotic proteins. SC144 binds to gp130, inducing its phosphorylation at Serine 782 and subsequent deglycosylation.[1][2][6] This action abrogates the phosphorylation and nuclear translocation of STAT3, a key downstream transcription factor, thereby inhibiting the expression of STAT3-regulated genes involved in chemoresistance, such as Bcl-2, Bcl-xL, and survivin.[3][7][8] These application notes provide a comprehensive guide for utilizing SC144 to investigate and potentially overcome chemoresistance in solid tumor models.

Mechanism of Action

SC144 exerts its anti-tumor and chemo-sensitizing effects by disrupting the gp130-mediated signaling cascade. Upon binding of a ligand like IL-6, gp130 dimerizes, activating associated Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and activates the transcription of target genes that promote cell survival and drug resistance. SC144 intervention blocks this process, leading to the inactivation of STAT3 and subsequent cell-cycle arrest, anti-angiogenesis, and apoptosis.[1][6] Studies have shown that SC144 can be effective in cell lines resistant to conventional chemotherapies like cisplatin, paclitaxel, and doxorubicin.[1][2]

SC144_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 Receptor JAK JAK gp130->JAK Activates IL6R->gp130 Dimerizes STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes DNA DNA pSTAT3_dimer->DNA Translocates & Binds SC144 SC144 SC144->gp130 Inhibits TargetGenes Target Genes (Bcl-2, Survivin, Cyclin D1) DNA->TargetGenes Transcription Chemoresistance Chemoresistance TargetGenes->Chemoresistance Proliferation Proliferation TargetGenes->Proliferation

Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.

Data Presentation: SC144 Activity in Solid Tumors

The following tables summarize the quantitative data regarding the efficacy of SC144 in various chemoresistant and sensitive solid tumor cell lines.

Table 1: In Vitro Cytotoxicity of SC144 in Human Cancer Cell Lines

Cell Line Cancer Type Chemoresistance Profile SC144 IC₅₀ (µM) Citation
OVCAR-8 Ovarian - 0.72 [1][2]
OVCAR-5 Ovarian - 0.49 [2]
OVCAR-3 Ovarian - 0.95 [1][2]
HEY Ovarian Cisplatin-resistant 0.88 [1][2]
NCI/ADR-RES Ovarian Paclitaxel & Doxorubicin-resistant 0.43 [1][2]
HT29 Colon - ~1.0 - 4.0 [9]
H1299 NSCLC - ~0.14 - 1.0 [9]
L3.6pl Pancreatic - Potent Inhibition [10][11]
AsPC-1 Pancreatic - Potent Inhibition [11]

| Bladder Cancer | Bladder | Cisplatin & Gemcitabine-resistant | Significant Viability Reduction |[4] |

Table 2: In Vivo Efficacy of SC144 in Ovarian Cancer Xenograft Models

Animal Model Dosage & Administration Treatment Duration Outcome Citation
OVCAR-8 Xenograft 10 mg/kg; i.p.; daily 58 days ~73% tumor growth inhibition [1][2]
OVCAR-8 Xenograft 100 mg/kg; p.o.; daily 35 days Average tumor volume 82% smaller than control [1][2]

| MDA-MB-435 Xenograft | Dose-dependent; i.p. | Not Specified | Delayed tumor growth (in combination with paclitaxel) |[12] |

Experimental Protocols

Preparation of SC144 Stock Solutions

Proper preparation of SC144 is critical for experimental reproducibility.

  • Compound: SC144 (or SC144 hydrochloride)

  • Molecular Weight: ~322.3 g/mol (SC144); ~358.76 g/mol (SC144 hydrochloride)[13]

  • Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[7][8][13]

  • Protocol:

    • To prepare a 10 mM stock solution, dissolve the appropriate mass of SC144 powder in high-quality, anhydrous DMSO. For SC144 hydrochloride (MW 358.76), this would be 3.59 mg per 1 mL of DMSO.

    • Warm the tube at 37°C for 10 minutes and/or vortex or sonicate briefly to ensure complete dissolution.[7]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]

    • For cell culture experiments, dilute the DMSO stock solution with a complete growth medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

In Vitro Cell Viability (MTS/MTT) Assay

This protocol determines the IC₅₀ of SC144 and assesses its ability to sensitize resistant cells to a chemotherapeutic agent.

Cell_Viability_Workflow start Seed chemoresistant cells in 96-well plate incubate1 Incubate 24h (allow attachment) start->incubate1 treat Treat cells with: 1. SC144 alone (dose-response) 2. Chemo-agent alone (dose-response) 3. SC144 + Chemo-agent (combination) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_reagent Add MTS/MTT reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read Measure absorbance (e.g., 490 nm) incubate3->read analyze Calculate % viability Determine IC50 values Assess synergy read->analyze In_Vivo_Workflow start Implant chemoresistant tumor cells subcutaneously into immunodeficient mice tumor_growth Allow tumors to reach palpable size (e.g., 100 mm³) start->tumor_growth randomize Randomize mice into treatment groups: 1. Vehicle Control 2. SC144 3. Chemotherapy 4. SC144 + Chemotherapy tumor_growth->randomize treat Administer treatment daily (e.g., p.o. or i.p.) randomize->treat monitor Monitor tumor volume and body weight 2-3 times/week treat->monitor endpoint Continue until endpoint (e.g., tumor size limit or ~30-60 days) monitor->endpoint analysis Excise tumors for analysis: - Weigh tumors - Immunohistochemistry (IHC) - Western Blot endpoint->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing SC144 Dosage for In Vivo Tumor Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SC144, a first-in-class, orally active gp130 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing SC144 for in vivo tumor growth inhibition studies. Here you will find troubleshooting guidance and frequently asked questions to help you navigate potential challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with SC144.

Issue Possible Cause Troubleshooting Steps
Lack of Efficacy or High Variability Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue.- Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal therapeutic window for your specific tumor model. Published effective doses range from 10 mg/kg (i.p.) to 100 mg/kg (p.o.) daily.[1] - Route of Administration: Consider the route of administration. Intraperitoneal (i.p.) injection may offer more consistent bioavailability compared to oral gavage (p.o.), especially considering SC144's known pharmacokinetic profile.[2]
Poor Bioavailability: SC144 has known issues with poor solubility and metabolic instability, which can significantly impact its absorption and exposure.[3]- Formulation Optimization: Ensure SC144 is completely solubilized. A common vehicle is DMSO, which can then be further diluted.[1] For oral administration, consider co-solvents or formulating as a suspension. Always ensure the vehicle is well-tolerated by the animals. - Pharmacokinetic Analysis: If feasible, perform a pilot pharmacokinetic study in your animal model to determine the plasma and tumor concentrations of SC144 after administration.
Tumor Model Resistance: The specific tumor model may have intrinsic or acquired resistance to gp130/STAT3 pathway inhibition.- Mechanism of Action Confirmation: Before starting in vivo studies, confirm the sensitivity of your cancer cell line to SC144 in vitro. IC50 values for various cancer cell lines are reported to be in the submicromolar to low micromolar range.[4] - Combination Therapy: Consider combining SC144 with other standard-of-care chemotherapeutic agents. SC144 has shown synergistic effects with drugs like paclitaxel.[2]
Unexpected Toxicity or Adverse Effects High Dosage: The administered dose may be approaching the maximum tolerated dose (MTD).- Toxicity Assessment: In your pilot dose-response study, carefully monitor for signs of toxicity, including weight loss, changes in behavior, and altered organ function. Published studies have reported no significant toxicity at effective doses.[3][5] - Dosing Schedule Modification: If toxicity is observed, consider reducing the dose or modifying the dosing schedule (e.g., dosing every other day).
Vehicle Toxicity: The vehicle used to dissolve or suspend SC144 may be causing adverse effects.- Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle-related toxicity and compound-specific toxicity. - Alternative Vehicles: If the current vehicle is problematic, explore other biocompatible solvent systems.
Issues with Drug Formulation and Administration Precipitation of SC144: The compound may precipitate out of solution, especially when diluted into aqueous buffers for injection.- Solubility Enhancement: Prepare fresh formulations for each administration. If using a stock solution in DMSO, ensure it is warmed gently and vortexed thoroughly before dilution. The final concentration of DMSO administered to the animal should be kept to a minimum (typically <10%). - Visual Inspection: Always visually inspect the formulation for any precipitation before administration.
Inconsistent Oral Dosing: Inaccurate gavage technique can lead to variability in drug delivery.- Proper Gavage Technique: Ensure all personnel are properly trained in oral gavage techniques to minimize stress to the animals and ensure accurate delivery to the stomach.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of SC144?

SC144 is a small molecule inhibitor that directly binds to glycoprotein 130 (gp130), a co-receptor for the IL-6 family of cytokines.[1][5] This binding induces phosphorylation and deglycosylation of gp130, leading to the abrogation of downstream STAT3 and Akt signaling pathways.[1][6] The inhibition of these pathways results in cell-cycle arrest, anti-angiogenesis, and apoptosis in cancer cells.[1]

2. What is a recommended starting dose for an in vivo study?

Based on published literature, a reasonable starting dose for intraperitoneal (i.p.) administration in mice is 10 mg/kg daily .[1][7] For oral (p.o.) administration, a higher dose of 100 mg/kg daily has been used effectively.[1] However, it is crucial to perform a dose-finding study in your specific animal and tumor model to determine the optimal dose.

3. How should I prepare SC144 for in vivo administration?

SC144 has poor solubility.[3] For i.p. injection, SC144 can be dissolved in 100% DMSO to make a stock solution.[1] This stock can then be diluted with a suitable vehicle like saline or PBS immediately before injection. It is important to keep the final DMSO concentration low to avoid toxicity. For oral administration, SC144 can be formulated as a suspension. One suggested formulation involves dissolving SC144 in DMSO, then mixing with PEG300, Tween80, and finally adding ddH2O.[6]

4. What are the expected outcomes of successful SC144 treatment?

Successful treatment with SC144 should result in a significant inhibition of tumor growth compared to the vehicle-treated control group.[1][7] Studies have reported tumor growth inhibition of around 73% with i.p. administration and 82% with oral administration in an ovarian cancer xenograft model.[1] You may also observe a reduction in tumor blood vessels.[7]

5. Can SC144 be used in combination with other anti-cancer drugs?

Yes, SC144 has been shown to have synergistic effects when combined with other cytotoxic agents. For example, it can enhance the efficacy of paclitaxel in pancreatic and breast cancer models.[2] Combining SC144 with standard chemotherapy may also help overcome drug resistance.[8]

6. Are there any known issues with SC144's stability?

Besides its poor solubility, SC144 has been noted for its metabolic instability, which has been a hurdle for its clinical development.[3] This means the compound may be rapidly metabolized in vivo, potentially reducing its therapeutic efficacy. This underscores the importance of appropriate formulation and dosing schedules. Newer, more stable analogs of SC144 are under development.[3][9]

Quantitative Data Summary

Tumor Model Animal Model SC144 Dosage Administration Route Treatment Duration Tumor Growth Inhibition Reference
Human Ovarian Cancer (OVCAR-8 Xenograft)Athymic Mice10 mg/kg/dayIntraperitoneal (i.p.)58 days~73%[1][7]
Human Ovarian Cancer (OVCAR-8 Xenograft)Athymic Mice100 mg/kg/dayOral (p.o.)35 days82% smaller average tumor volume[1]
Human Breast Cancer (MDA-MB-435 Xenograft)MiceDose-dependentIntraperitoneal (i.p.)-Delayed tumor growth (in combination with paclitaxel)[2]
Mouse Colon Cancer (CT-26 Syngeneic)BALB/c Mice-Intraperitoneal (i.p.)14 daysSignificantly delayed tumor growth[10]
Mouse Oral Cancer (MOC2 Syngeneic)Mice---Significant reduction in tumor burden[10]

Experimental Protocols

In Vivo Tumor Growth Inhibition Study (General Protocol)

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line (e.g., OVCAR-8 for ovarian cancer) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomize mice into control and treatment groups.

    • Control Group: Administer the vehicle solution on the same schedule as the treatment group.

    • Treatment Group: Administer SC144 at the predetermined optimal dose and route.

  • Drug Preparation and Administration:

    • For Intraperitoneal (i.p.) Injection:

      • Prepare a stock solution of SC144 in DMSO.

      • Immediately before injection, dilute the stock solution with sterile saline or PBS to the final desired concentration. Ensure the final DMSO concentration is well-tolerated.

      • Administer the solution via i.p. injection daily or as per the determined schedule.

    • For Oral (p.o.) Administration:

      • Prepare a suspension of SC144 in a suitable vehicle (e.g., DMSO, PEG300, Tween80, and water).[6]

      • Administer the suspension using oral gavage daily or as per the determined schedule.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health throughout the study to assess toxicity.

  • Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

    • Statistically analyze the differences in tumor growth between the control and treatment groups.

Visualizations

SC144_Signaling_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R binds gp130 gp130 IL6R->gp130 dimerizes with JAK JAK gp130->JAK activates SC144 SC144 SC144->gp130 inhibits STAT3 STAT3 JAK->STAT3 phosphorylates Akt Akt JAK->Akt activates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to pAkt pAkt Akt->pAkt Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates Cell_Response Cell Cycle Arrest Anti-Angiogenesis Apoptosis Gene_Expression->Cell_Response leads to

Caption: SC144 inhibits the gp130 signaling pathway.

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Allow Tumors to Grow (e.g., 50-100 mm³) implantation->tumor_growth randomization Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment Daily Administration (Vehicle or SC144) randomization->treatment measurement Measure Tumor Volume & Body Weight Regularly treatment->measurement measurement->treatment endpoint Reach Study Endpoint measurement->endpoint Tumors reach max size or study duration ends analysis Tumor Excision & Data Analysis endpoint->analysis end End analysis->end

Caption: In vivo tumor growth inhibition workflow.

Troubleshooting_Logic start Experiment Shows Lack of Efficacy check_dose Is the dose optimal? start->check_dose check_formulation Is the formulation stable and bioavailable? check_dose->check_formulation Yes action_dose Conduct Dose-Response Study check_dose->action_dose No check_model Is the tumor model sensitive to SC144? check_formulation->check_model Yes action_formulation Optimize Vehicle & Preparation Protocol check_formulation->action_formulation No action_model Confirm In Vitro Sensitivity Consider Combination Therapy check_model->action_model No review Review Protocol & Re-evaluate check_model->review Yes action_dose->review action_formulation->review action_model->review

Caption: Troubleshooting decision tree for SC144 efficacy.

References

SC144 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). The information is tailored for researchers, scientists, and drug development professionals encountering unexpected results in cellular assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Question: My cells are showing higher cytotoxicity than expected. Is this an off-target effect?

Answer: While SC144 is designed to selectively inhibit the gp130/STAT3 signaling pathway, leading to apoptosis in sensitive cancer cell lines, higher-than-expected cytotoxicity could stem from several factors.[1][2][3] Consider the following possibilities:

  • On-Target Effect in Highly Dependent Cell Lines: The cell line you are using may be exceptionally reliant on the gp130/STAT3 pathway for survival. In such cases, potent on-target inhibition by SC144 will lead to significant cell death.

  • Concentration-Dependent Off-Target Effects: At higher concentrations, SC144 may exert off-target effects. It is crucial to perform a dose-response curve to determine the optimal concentration for on-target activity with minimal off-target effects.

  • Metal Chelation: There is evidence to suggest that the cytotoxicity of SC144 can be rescued by the supplementation of iron, copper, or zinc ions. This suggests a potential off-target mechanism involving metal chelation, which could contribute to cytotoxicity.[4]

  • Cell Culture Conditions: Ensure that your cell culture conditions are optimal and that the cells are not stressed by other factors, which could sensitize them to SC144-induced cytotoxicity.

Troubleshooting Steps:

  • Confirm On-Target Activity: Verify that SC144 is inhibiting the gp130/STAT3 pathway in your cells by performing a Western blot for phosphorylated STAT3 (p-STAT3). A decrease in p-STAT3 levels would indicate on-target activity.

  • Perform a Dose-Response Experiment: Titrate SC144 across a wide range of concentrations to identify the IC50 value in your specific cell line.

  • Washout Experiment: To distinguish between specific and non-specific binding, perform a washout experiment. After treating the cells with SC144 for a defined period, wash the compound away and monitor for the reversal of the cytotoxic effect.

  • Metal Ion Supplementation: In a parallel experiment, supplement the culture medium with a cocktail of metal ions (e.g., iron, copper, zinc) to see if it rescues the cytotoxic phenotype.

2. Question: I am observing changes in the expression of hypoxia-related genes. Is this a known effect of SC144?

Answer: Yes, studies have shown that SC144 can upregulate hypoxia-related mediators.[4] This effect may be linked to its on-target activity or could represent an off-target effect. The gp130/STAT3 pathway can influence cellular responses to hypoxia, so its inhibition could indirectly lead to changes in hypoxia signaling. However, a direct off-target effect on hypoxia-regulating pathways cannot be ruled out.

Troubleshooting Steps:

  • Correlate with STAT3 Inhibition: Determine if the upregulation of hypoxia-related genes correlates with the inhibition of STAT3 phosphorylation in a dose- and time-dependent manner.

  • Use a Structurally Different gp130 Inhibitor: If available, treat your cells with a different class of gp130 inhibitor. If the same hypoxia-related gene expression changes are observed, it is more likely to be an on-target effect of gp130 inhibition.

  • Directly Measure Hypoxia: Use a hypoxia probe or measure the expression of well-established hypoxia markers (e.g., HIF-1α protein levels) to confirm a hypoxic state in your cells following SC144 treatment.

3. Question: My results are inconsistent across experiments. What could be the cause?

Answer: Inconsistent results can be frustrating and can arise from a variety of sources. For a compound like SC144, which has a specific mechanism of action, it is important to control for experimental variables carefully.

  • Compound Stability and Storage: Ensure that your SC144 stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

  • Cell Density: The initial cell seeding density can significantly impact the outcome of cytotoxicity and signaling assays. Ensure consistent cell plating across all experiments.

  • Reagent Variability: Use the same lot of reagents (e.g., serum, media, antibodies) whenever possible to minimize variability.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Inconsistent Results start Inconsistent Results Observed check_compound Check SC144 Stock: - Aliquot and store properly - Prepare fresh dilutions start->check_compound check_cells Review Cell Culture Practices: - Consistent passage number - Standardized seeding density start->check_cells check_reagents Verify Reagents: - Use same lot numbers - Check expiration dates start->check_reagents standardize_protocol Standardize Experimental Protocol: - Consistent incubation times - Uniform handling procedures check_compound->standardize_protocol check_cells->standardize_protocol check_reagents->standardize_protocol outcome Consistent Results standardize_protocol->outcome

A logical workflow for troubleshooting inconsistent experimental results.

Data Presentation

Table 1: In Vitro Cytotoxicity of SC144 in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
OVCAR-8Ovarian0.72[2]
OVCAR-5Ovarian0.49[2]
OVCAR-3Ovarian0.95[2]
NCI/ADR-RESOvarian (drug-resistant)0.43[2]
HEYOvarian (drug-resistant)0.88[2]
HCT-116Colon0.6
HT-29Colon0.9
LNCaPProstate0.4
MDA-MB-435Breast0.4

Data compiled from publicly available sources.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with SC144 at the desired concentrations for the specified time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

Signaling Pathway of SC144

G cluster_0 On-Target Pathway of SC144 SC144 SC144 gp130 gp130 SC144->gp130 binds and inhibits STAT3 STAT3 gp130->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus translocates to gene_expression Downstream Gene Expression nucleus->gene_expression regulates apoptosis Apoptosis gene_expression->apoptosis leads to

The intended signaling pathway of SC144, leading to apoptosis.

Experimental Workflow for Differentiating On- and Off-Target Effects

G cluster_0 On- vs. Off-Target Effect Workflow start Unexpected Phenotype Observed test_pSTAT3 Measure p-STAT3 (Western Blot) start->test_pSTAT3 on_target On-Target Effect off_target Off-Target Effect test_pSTAT3->on_target Correlates with phenotype rescue_exp Perform Rescue Experiment (e.g., metal ions) test_pSTAT3->rescue_exp No correlation rescue_exp->off_target Phenotype rescued diff_inhibitor Use Structurally Different Inhibitor rescue_exp->diff_inhibitor Phenotype not rescued diff_inhibitor->on_target Same phenotype diff_inhibitor->off_target Different phenotype

A workflow to help determine if an observed effect is on-target or off-target.

References

Technical Support Center: Overcoming SC144 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming SC144 resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is SC144 and what is its primary mechanism of action?

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] Its primary mechanism of action involves binding to gp130, which induces its phosphorylation at Serine 782 and subsequent deglycosylation.[1][3][4] This leads to the abrogation of STAT3 phosphorylation and its nuclear translocation, ultimately inhibiting the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, such as Bcl-2, Bcl-xL, cyclin D1, survivin, and MMP-7.[1][2][4] This cascade of events results in cell-cycle arrest and apoptosis in cancer cells.[1]

Q2: My cancer cell line is showing reduced sensitivity to SC144. What are the potential mechanisms of resistance?

While specific resistance mechanisms to SC144 are still under investigation, potential mechanisms, based on resistance to other targeted therapies and STAT3 inhibitors, may include:

  • Feedback Activation of Alternative Signaling Pathways: Inhibition of the gp130/STAT3 pathway can sometimes lead to the compensatory activation of other pro-survival signaling pathways. A key candidate is the Ras/Raf/MEK/ERK (MAPK) pathway.[5][6][7] Activation of ERK signaling can promote cell survival and proliferation, thereby counteracting the effects of SC144.

  • Upregulation of Anti-Apoptotic Proteins: Cancer cells may develop resistance by overexpressing anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are downstream targets of the STAT3 pathway.[8] Even with partial STAT3 inhibition, elevated levels of these proteins can prevent apoptosis.

  • Mutations in the gp130/STAT3 Pathway: Although not yet documented for SC144, mutations in the target protein (gp130) or downstream signaling molecules (e.g., STAT3) could potentially prevent SC144 binding or lead to constitutive activation of the pathway, rendering the inhibitor ineffective.

Q3: How can I experimentally investigate the mechanism of resistance in my cell line?

To determine the likely mechanism of resistance, a series of experiments can be performed:

  • Western Blot Analysis: This is a crucial first step to assess the activation status of key signaling pathways.

    • p-STAT3 (Tyr705) and Total STAT3: Confirm that SC144 is indeed failing to inhibit STAT3 phosphorylation in the resistant cells compared to a sensitive control cell line.

    • p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2: Investigate if there is a feedback activation of the MAPK pathway in response to SC144 treatment. An increase in p-ERK levels in SC144-treated resistant cells would support this hypothesis.

    • Anti-apoptotic Proteins: Examine the expression levels of Bcl-2, Bcl-xL, and survivin to see if they are upregulated in the resistant line.

  • Co-immunoprecipitation (Co-IP): This technique can be used to investigate if there are alterations in the protein-protein interactions within the gp130 signaling complex. For example, you can immunoprecipitate gp130 and blot for associated proteins like JAKs to see if the signaling complex is altered in resistant cells.

  • Cell Viability Assays (e.g., MTT assay): These assays can be used to determine the IC50 of SC144 in your resistant cell line and to assess the effects of combination therapies.

Q4: What strategies can I employ to overcome SC144 resistance?

Based on the potential resistance mechanisms, the following strategies can be employed:

  • Combination Therapy: This is a highly promising approach.

    • MEK/ERK Inhibitors: If feedback activation of the ERK pathway is observed, combining SC144 with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor can be synergistic.[5][9]

    • Conventional Chemotherapeutic Agents: SC144 has shown synergistic effects when combined with standard chemotherapy drugs like paclitaxel, 5-fluorouracil, and oxaliplatin.[10][11] This can be particularly effective in chemoresistant cell lines.

    • Other Targeted Therapies: Combining SC144 with inhibitors of other survival pathways, such as PI3K/Akt inhibitors, may also be beneficial.

  • Targeting Downstream Effectors: If upregulation of anti-apoptotic proteins is the primary resistance mechanism, combining SC144 with BH3 mimetics (inhibitors of Bcl-2 family proteins) could restore apoptotic sensitivity.

Troubleshooting Guides

Troubleshooting Western Blots for Phospho-STAT3 (p-STAT3)
Problem Possible Cause Solution
No/Weak p-STAT3 Signal Inefficient cell lysis or protein degradation.Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice at all times.[12][13]
Low protein concentration.Load at least 20-30 µg of total protein per lane.[12]
Ineffective antibody.Use an antibody specifically validated for Western blotting of p-STAT3 (Tyr705). Check the datasheet for recommended dilutions. The p-STAT3 antibody from Cell Signaling Technology is highly recommended.[14]
Insufficient stimulation or rapid dephosphorylation.If investigating cytokine-induced phosphorylation, ensure optimal stimulation time and concentration. Harvest cells quickly after treatment.
Poor transfer to the membrane.Verify protein transfer using Ponceau S staining. Optimize transfer time and voltage.[13]
High Background Antibody concentration is too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Insufficient blocking.Block the membrane for at least 1 hour at room temperature with 5% BSA or non-fat dry milk in TBST.[15]
Inadequate washing.Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations.[15]
Non-specific Bands Antibody is not specific.Use a highly specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradation.Prepare fresh lysates with protease inhibitors. Avoid repeated freeze-thaw cycles.[12]
Troubleshooting Co-immunoprecipitation (Co-IP) for gp130
Problem Possible Cause Solution
No/Low Yield of Target Protein Inefficient cell lysis.Use a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein-protein interactions.[16]
Antibody not suitable for IP.Use an antibody specifically validated for IP. Polyclonal antibodies can sometimes be more effective as they recognize multiple epitopes.[1]
Weak or transient protein-protein interaction.Optimize lysis and wash buffer conditions to be less stringent. Consider cross-linking agents if the interaction is weak.
Insufficient antibody or beads.Titrate the amount of antibody and beads to find the optimal ratio for your protein of interest.
High Background/Non-specific Binding Insufficient washing.Increase the number of washes and the stringency of the wash buffer (e.g., by slightly increasing detergent concentration).[1]
Non-specific binding to beads.Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[1]
Antibody cross-reactivity.Use a high-specificity monoclonal antibody. Include an isotype control to check for non-specific binding of the antibody.[17]
Co-elution of Antibody Heavy and Light Chains Elution with denaturing buffer.Use a gentle elution buffer (e.g., low pH glycine buffer) and neutralize immediately. Alternatively, cross-link the antibody to the beads before incubation with the lysate.

Quantitative Data Summary

Table 1: IC50 Values of SC144 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-8Ovarian Cancer0.72[1]
OVCAR-5Ovarian Cancer0.49[1]
OVCAR-3Ovarian Cancer0.95[1]
Caov-3Ovarian Cancer0.44[4]
SKOV-3Ovarian Cancer0.53[4]
HEYOvarian Cancer (Cisplatin-resistant)0.88[1]
NCI/ADR-RESOvarian Cancer (Paclitaxel/Doxorubicin-resistant)0.43[1]
MDA-MB-435Breast Cancer~0.4 - 4.0[16]
LNCaPProstate Cancer~0.4 - 4.0[16]
HT29Colon Cancer~0.4 - 4.0[16]

Table 2: Synergistic Effects of SC144 in Combination with Chemotherapeutic Agents

Cell LineCombinationEffectReference
HT29SC144 + 5-FluorouracilSynergistic cytotoxicity[10][11]
HT29SC144 + OxaliplatinSynergistic cytotoxicity[10][11]
HTOXAR3 (Oxaliplatin-resistant)Pre-treatment with SC144 followed by OxaliplatinMore effective than Oxaliplatin pre-treatment[10]
MDA-MB-435SC144 + PaclitaxelSynergistic cytotoxicity and cell cycle block[10]

Table 3: Effect of gp130/STAT3 Inhibition on Apoptosis in Combination Therapy

Cell LineTreatmentFold Change in Apoptosis (Illustrative)Reference
MDA-MB-231Ormeloxifene (50 µM)1.0 (baseline)[18]
MDA-MB-231Ormeloxifene (50 µM) + Combination~1.1 - 1.5[18]
HEYSC144 (IC80)37% early apoptosis at 48h

Note: Quantitative data on the fold change in apoptosis specifically for SC144 combination therapy is limited in the searched literature. The data from ormeloxifene combination is provided as an illustrative example of how combination therapy can enhance apoptosis.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing cell viability and the cytotoxic effects of SC144.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • SC144 (and other compounds for combination studies)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of SC144 (and combination drugs) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[3]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-STAT3 and Phospho-ERK

This protocol details the detection of phosphorylated STAT3 and ERK to assess pathway activation.

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-p-ERK1/2 Thr202/Tyr204, anti-total ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the first set of antibodies and re-probed with antibodies for total STAT3, total ERK, and GAPDH/β-actin.

Co-immunoprecipitation (Co-IP) for gp130

This protocol is for isolating gp130 and its interacting proteins.

Materials:

  • Cell lysates prepared in non-denaturing lysis buffer

  • Anti-gp130 antibody (validated for IP)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)

  • Isotype control IgG

Procedure:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein complexes.[4]

  • Pre-clearing Lysate: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding. Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation: Add the anti-gp130 antibody or an isotype control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[1]

  • Elution: Elute the protein complexes from the beads.

    • For Western Blotting: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes.

    • For Mass Spectrometry: Use a non-denaturing elution buffer to preserve the integrity of the protein complexes.

  • Analysis: Analyze the eluted proteins by Western blotting, probing for gp130 and potential interacting partners (e.g., JAK1, STAT3).

Visualizations

cluster_0 SC144 Mechanism of Action IL6 IL-6 gp130 gp130 IL6->gp130 Binds JAK JAK gp130->JAK Activates SC144 SC144 SC144->gp130 Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (Bcl-2, Cyclin D1, etc.) Nucleus->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits cluster_1 Potential SC144 Resistance Mechanism SC144 SC144 gp130_STAT3 gp130/STAT3 Pathway SC144->gp130_STAT3 Inhibits Apoptosis Apoptosis gp130_STAT3->Apoptosis Promotes Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway gp130_STAT3->Ras_Raf_MEK_ERK Feedback Activation Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation Promotes Proliferation->Apoptosis Inhibits cluster_2 Experimental Workflow for Investigating Resistance Start SC144-Resistant Cell Line WB Western Blot (p-STAT3, p-ERK) Start->WB CoIP Co-IP (gp130 complex) Start->CoIP MTT MTT Assay (Combination Therapy) Start->MTT Analysis Analyze Data WB->Analysis CoIP->Analysis MTT->Analysis Conclusion Determine Resistance Mechanism & Overcoming Strategy Analysis->Conclusion

References

Mitigating SC144-induced toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the gp130 inhibitor, SC144, in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments.

Troubleshooting Guide: In Vivo Administration of SC144

While published studies report a favorable safety profile for SC144 at effective doses, researchers may encounter unexpected adverse effects. This guide provides a framework for addressing common issues.

Observed Issue Potential Cause Recommended Action
Significant Weight Loss (>15%) or Reduced Food/Water Intake - High dosage- Formulation issues (e.g., precipitation, improper pH)- Animal stress- Dose De-escalation: If toxicity is suspected, reduce the dose to the lower end of the reported effective range (e.g., 5-10 mg/kg/day).- Formulation Check: Prepare fresh formulation daily. Ensure complete dissolution and appropriate vehicle for the administration route. For oral gavage, ensure the formulation is a homogenous suspension or solution.- Supportive Care: Provide supplemental nutrition (e.g., gel packs) and hydration. Monitor animals daily.
Lethargy, Hunched Posture, or Ruffled Fur - General malaise due to high drug exposure- Off-target effects- Tumor burden- Monitor Vital Signs: Assess for signs of distress. - Reduce Dosing Frequency: Consider intermittent dosing schedules (e.g., every other day) to allow for recovery.- Correlate with Tumor Growth: Differentiate between drug-induced toxicity and symptoms related to advanced disease.
Local Irritation at Injection Site (for Intraperitoneal Administration) - Formulation pH or osmolality- Needle gauge/technique- Optimize Formulation: Adjust the pH of the formulation to be as close to physiological as possible. - Refine Technique: Use an appropriate needle size and vary the injection site within the peritoneal cavity.
Unexpected Mortality - Acute toxicity at the administered dose- Vehicle toxicity- Error in dose calculation or administration- Immediate Necropsy: If possible, perform a gross necropsy to identify potential target organs of toxicity. - Vehicle Control Group: Ensure a robust vehicle control group is run concurrently to rule out vehicle-related effects.- Dose Verification: Double-check all calculations and the concentration of the dosing solution. Consider a pilot study with a lower dose range.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SC144?

A1: SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the IL-6 family of cytokines.[1][2][3] SC144 binds to gp130, inducing its phosphorylation and deglycosylation.[1][3] This abrogates the phosphorylation and nuclear translocation of STAT3 (Signal Transducer and Activator of Transcription 3), a key downstream signaling molecule.[1][2][3] The inhibition of the gp130/STAT3 signaling axis leads to the downregulation of target genes involved in cell survival, proliferation, and angiogenesis, ultimately causing cell-cycle arrest and apoptosis in cancer cells.[1][3]

Q2: What are the reported effective and non-toxic doses of SC144 in mice?

A2: In preclinical xenograft models of human ovarian cancer, SC144 has been shown to be effective at suppressing tumor growth when administered intraperitoneally (i.p.) at 10 mg/kg daily or orally (p.o.) at 100 mg/kg daily.[1] Another study in a syngeneic mouse colon cancer model reported significant tumor growth delay with i.p. administration of SC144. In these studies, no substantial body weight loss was observed, indicating that these doses were well-tolerated.

Q3: What are the potential, though not widely reported, toxicities of inhibiting the gp130/STAT3 pathway?

A3: While SC144 itself is reported to have low toxicity in preclinical models, inhibiting the broader IL-6/gp130/STAT3 pathway could theoretically have adverse effects. These may include:

  • Immunosuppression: The IL-6 signaling pathway is involved in immune responses, and its inhibition could increase susceptibility to infections.

  • Hematological Effects: STAT3 is important for hematopoiesis, and its inhibition could potentially lead to changes in blood cell counts.

  • Gastrointestinal Issues: Inhibition of IL-6 signaling has been associated with gastrointestinal perforation in some clinical contexts.[4]

  • Cutaneous Reactions: Some studies on STAT3 inhibitors have reported cutaneous skin eruptions.

It is crucial to monitor for these potential class-related side effects in any new experimental setup.

Q4: How should I prepare SC144 for in vivo administration?

A4: SC144 is typically formulated for in vivo studies, but the exact vehicle can vary. A common approach for oral administration is to prepare a suspension. For example, a formulation could involve suspending the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. It is critical to ensure a uniform and stable suspension for accurate dosing. For intraperitoneal injections, SC144 can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. Always prepare fresh dosing solutions and vortex thoroughly before each administration.

Data Presentation

Table 1: In Vivo Efficacy and Dosing of SC144 in Mouse Models
Cancer Model Animal Strain SC144 Dose Administration Route Treatment Duration Observed Efficacy Reported Toxicity
Human Ovarian Cancer XenograftNude Mice10 mg/kg/dayIntraperitoneal (i.p.)58 daysSignificant tumor growth suppression (~73%)Not specified, but implied to be well-tolerated
Human Ovarian Cancer XenograftNude Mice100 mg/kg/dayOral (p.o.)35 daysAverage tumor volume 82% smaller than control"Without significant toxicity to normal tissues"
Human Breast Cancer Xenograft (MDA-MB-435)Nude MiceDose-dependentNot SpecifiedNot SpecifiedDose-dependent delay in tumor growthNot specified
Syngeneic Mouse Colon Cancer (CT-26)BALB/c MiceNot SpecifiedIntraperitoneal (i.p.)14 daysSignificant delay in tumor growthNo substantial body weight loss detected

Data compiled from multiple sources.[1]

Table 2: In Vitro Cytotoxicity of SC144
Cell Line Cancer Type IC50 (µM)
OVCAR-8Ovarian Cancer0.72
OVCAR-5Ovarian Cancer0.49
OVCAR-3Ovarian Cancer0.95
HT-29Colorectal Cancer0.9
HCT116Colorectal Cancer0.6
MDA-MB-435Breast Cancer0.4

IC50 values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study of SC144 in a Xenograft Mouse Model
  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 human cancer cells (e.g., OVCAR-8) in a 100 µL mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize mice into treatment and control groups.

  • SC144 Preparation (for Oral Gavage):

    • Prepare a vehicle of 0.5% CMC and 0.1% Tween 80 in sterile water.

    • Suspend SC144 powder in the vehicle to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 200 µL).

    • Vortex thoroughly before each use to ensure a uniform suspension.

  • Administration:

    • Treatment Group: Administer SC144 solution daily via oral gavage.

    • Control Group: Administer an equal volume of the vehicle solution.

  • Toxicity Monitoring:

    • Record body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, fur, activity, or behavior).

  • Endpoint: Continue treatment for the specified duration (e.g., 35 days) or until tumors in the control group reach the predetermined endpoint size. Euthanize animals and excise tumors for further analysis.

Visualizations

SC144_Signaling_Pathway SC144 Mechanism of Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 gp130 gp130 IL6R IL-6R gp130->IL6R JAK JAK gp130->JAK Activates IL6R->gp130 STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Gene Target Gene Expression STAT3_dimer->Gene Promotes Transcription SC144 SC144 SC144->gp130 Inhibits

Caption: SC144 inhibits the gp130/JAK/STAT3 signaling pathway.

Experimental_Workflow General In Vivo Experimental Workflow cluster_treatment_cycle Daily Monitoring & Treatment start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment SC144 or Vehicle Administration randomization->treatment monitoring Monitor Body Weight, Tumor Volume & Clinical Signs treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size Limit) monitoring->endpoint analysis Euthanasia & Tissue Analysis endpoint->analysis

Caption: Workflow for assessing SC144 efficacy in animal models.

References

Technical Support Center: Refinement of SC144 Treatment Schedules for Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving the gp130 inhibitor, SC144. The information is designed to assist in refining treatment schedules to achieve synergistic effects in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SC144?

A1: SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130). It functions by binding to gp130, which is a co-receptor for the interleukin-6 (IL-6) family of cytokines. This binding induces the phosphorylation and deglycosylation of gp130, leading to the abrogation of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation and its subsequent nuclear translocation. By inhibiting the gp130/STAT3 signaling pathway, SC144 effectively downregulates the expression of various downstream target genes involved in cell survival, proliferation, and angiogenesis, such as Bcl-2, Bcl-xL, survivin, and cyclin D1.

Q2: In which cancer types has SC144 shown preclinical efficacy?

A2: SC144 has demonstrated potent cytotoxic and anti-proliferative activity across a range of cancer cell lines, including those resistant to conventional chemotherapies.[1] Preclinical studies have highlighted its efficacy in ovarian cancer, pancreatic cancer, colorectal cancer, and certain breast cancers.[1] In mouse xenograft models of human ovarian cancer, SC144 has been shown to significantly inhibit tumor growth when administered intraperitoneally or orally.

Q3: What is the rationale for using SC144 in combination with other anticancer agents?

A3: The rationale for combination therapy with SC144 lies in the potential for synergistic effects. By targeting the pro-survival gp130/STAT3 signaling pathway, SC144 can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents. For instance, it has shown synergism when co-treated with other agents in colorectal cancer HT29 cells and has exhibited a schedule-dependent synergistic block in the cell cycle in MDA-MB-435 breast cancer cells. Combining SC144 with standard-of-care drugs may help to overcome drug resistance and enhance therapeutic outcomes.[1]

Q4: How should SC144 be prepared for in vitro and in vivo experiments?

A4: For in vitro experiments, SC144 hydrochloride is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For in vivo studies, SC144 can be formulated for intraperitoneal (i.p.) or oral (p.o.) administration. A common formulation for oral gavage involves dissolving SC144 in a vehicle such as a mixture of PEG300, Tween 80, and sterile water. It is crucial to ensure the final solution is clear and administered immediately after preparation.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with SC144.

Issue Potential Cause Recommended Solution
Inconsistent inhibition of STAT3 phosphorylation in Western blot. 1. Suboptimal SC144 concentration. 2. Incorrect timing of cell lysis after treatment. 3. Inefficient protein extraction or phosphatase activity. 4. Antibody quality or dilution.1. Perform a dose-response experiment to determine the optimal concentration of SC144 for your cell line (typically in the sub-micromolar to low micromolar range). 2. Conduct a time-course experiment to identify the peak of STAT3 phosphorylation inhibition (e.g., 1, 2, 4, 6, and 24 hours). 3. Ensure the lysis buffer contains fresh phosphatase inhibitors. 4. Use a validated phospho-STAT3 antibody at the recommended dilution and include appropriate positive and negative controls.
High variability in cell viability assays (e.g., MTT, BrdU). 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete dissolution of formazan crystals (MTT assay). 4. Insufficient BrdU incorporation time.1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. 3. After adding the solubilization solution, ensure complete mixing by gentle shaking or pipetting until no crystals are visible. 4. Optimize the BrdU labeling time for your specific cell line's proliferation rate (may range from 2 to 24 hours).
Lack of synergistic effect in combination therapy. 1. Inappropriate treatment schedule (sequence and timing). 2. Suboptimal drug concentrations. 3. Cell line is resistant to one or both agents.1. Test different administration schedules:     a) SC144 pre-treatment followed by the cytotoxic agent.     b) Co-administration of both agents.     c) Cytotoxic agent pre-treatment followed by SC144. 2. Perform dose-matrix experiments to identify synergistic concentration ranges for both drugs using software like CompuSyn. 3. Confirm the sensitivity of your cell line to each drug individually before proceeding with combination studies.
In vivo tumor model shows limited SC144 efficacy. 1. Poor drug bioavailability. 2. Inadequate dosing or frequency. 3. Rapid tumor growth kinetics.1. Verify the formulation and administration route. Oral gavage may require optimization of the vehicle. 2. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose. Consider increasing the dosing frequency if the drug has a short half-life. 3. For aggressive tumor models, initiate treatment when tumors are smaller and more susceptible to therapy.

Data Presentation

Table 1: In Vitro Efficacy of SC144 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
OVCAR-3Ovarian Cancer0.95MTT
OVCAR-5Ovarian Cancer0.49MTT
OVCAR-8Ovarian Cancer0.72MTT
NCI/ADR-RESOvarian Cancer (drug-resistant)0.43MTT
HEYOvarian Cancer (Cisplatin-resistant)0.88MTT
HT29Colorectal Cancer0.9MTT
HCT116Colorectal Cancer0.6MTT
LNCaPProstate Cancer0.4MTT

Table 2: In Vivo Efficacy of SC144 in Ovarian Cancer Xenograft Models

ModelTreatmentDose & ScheduleTumor Growth InhibitionReference
Ovarian Cancer XenograftSC144 (i.p.)10 mg/kg, daily for 58 daysSignificant suppression of tumor growth
Ovarian Cancer XenograftSC144 (p.o.)100 mg/kg, daily for 35 days82% smaller average tumor volume compared to control

Experimental Protocols

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of SC144 on cancer cells.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of SC144 (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of STAT3 Phosphorylation by Western Blot

Objective: To assess the inhibitory effect of SC144 on the gp130/STAT3 signaling pathway.

Methodology:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with SC144 at the desired concentration for various time points (e.g., 1, 6, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol for Evaluating Synergism with Paclitaxel

Objective: To determine the synergistic anti-proliferative effect of SC144 in combination with paclitaxel.

Methodology:

  • Cell Culture and Plating: Seed cancer cells in 96-well plates as described for the MTT assay.

  • Drug Treatment Schedules:

    • Schedule A (SC144 Pre-treatment): Treat cells with SC144 for 24 hours. Then, add paclitaxel to the existing media and incubate for another 48 hours.

    • Schedule B (Co-treatment): Treat cells with both SC144 and paclitaxel simultaneously for 72 hours.

    • Schedule C (Paclitaxel Pre-treatment): Treat cells with paclitaxel for 24 hours. Then, add SC144 to the existing media and incubate for another 48 hours.

  • Dose Matrix: For each schedule, use a range of concentrations for both SC144 and paclitaxel, including single-agent controls.

  • Cell Viability Assessment: At the end of the treatment period, perform an MTT assay to determine cell viability.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Mandatory Visualizations

SC144_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6R IL-6->IL6R binds gp130 gp130 JAK JAK gp130->JAK activates IL6R->gp130 associates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active dimerizes DNA DNA STAT3_active->DNA translocates to nucleus & binds DNA Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Gene_Expression regulates SC144 SC144 SC144->gp130 inhibits

Caption: SC144 mechanism of action on the gp130/STAT3 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Cell Seeding (96-well plates) treatment SC144 +/- Paclitaxel (Varying Schedules & Doses) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot (p-STAT3, Total STAT3) treatment->western_blot data_analysis Data Analysis (IC50, Combination Index) viability_assay->data_analysis tumor_implantation Tumor Cell Implantation treatment_animal SC144 Treatment (p.o. or i.p.) tumor_implantation->treatment_animal tumor_measurement Tumor Volume Measurement treatment_animal->tumor_measurement endpoint Endpoint Analysis (Tumor Weight, IHC) tumor_measurement->endpoint

Caption: General experimental workflow for evaluating SC144 efficacy.

Troubleshooting_Logic start Unexpected Experimental Result check_reagents Check Reagent Quality (SC144, Antibodies, Media) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, Timings) start->check_protocol check_cells Verify Cell Line Integrity (Mycoplasma, Passage Number) start->check_cells positive_control Run Positive/Negative Controls check_reagents->positive_control optimize_dose Optimize Drug Concentration (Dose-Response Curve) check_protocol->optimize_dose optimize_time Optimize Time Course check_protocol->optimize_time check_cells->positive_control solution Problem Resolved optimize_dose->solution optimize_time->solution positive_control->solution

Caption: Logical troubleshooting workflow for SC144 experiments.

References

Technical Support Center: Optimization of Analytical Methods for SC144 Quantification in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for the quantification of SC144 in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is SC144 and why is its quantification in tissue important?

A1: SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130).[1][2] It functions by inducing gp130 phosphorylation and deglycosylation, which in turn abrogates STAT3 phosphorylation and nuclear translocation, ultimately inhibiting the expression of downstream target genes.[1][2] Accurate quantification of SC144 in tissue is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to understand its distribution, metabolism, and efficacy in preclinical and clinical settings.

Q2: What are the key challenges in quantifying SC144 in tissue samples?

A2: The primary challenges include:

  • Low concentrations: SC144 may be present at very low levels in tissues, requiring highly sensitive analytical methods.

  • Matrix effects: Biological tissues are complex matrices containing numerous endogenous compounds that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry.[3]

  • Extraction efficiency: Efficiently extracting SC144 from the tissue matrix without degradation is critical for accurate quantification.

  • Stability: The stability of SC144 in tissue homogenates and extracts needs to be carefully evaluated to prevent degradation during sample processing and storage.[1]

Q3: What analytical technique is most suitable for SC144 quantification in tissue?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for quantifying SC144 in tissue.[2][4] This method offers high sensitivity, selectivity, and the ability to handle complex biological matrices, making it the gold standard for bioanalytical studies of small molecules.[5]

Q4: How should tissue samples be collected and stored prior to analysis?

A4: To prevent degradation of SC144 and endogenous molecules, tissue samples should be rapidly frozen immediately after collection, typically in liquid nitrogen, and then stored at -80°C until analysis.[2]

Experimental Protocols

Tissue Homogenization

This protocol describes the preparation of a tissue homogenate for subsequent extraction of SC144.

  • Materials:

    • Frozen tissue sample

    • Homogenization buffer (e.g., 4 mL of distilled water per gram of tissue)[2]

    • Bead-based homogenizer or rotor-stator homogenizer

    • Centrifuge

  • Procedure:

    • Weigh the frozen tissue sample.

    • Add the appropriate volume of ice-cold homogenization buffer.

    • Homogenize the tissue using a bead-based or rotor-stator homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (tissue homogenate) for the extraction procedure.

SC144 Extraction from Tissue Homogenate

This section provides two common extraction methods: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). The choice of method may depend on the tissue type and the required level of sample cleanup.

a) Protein Precipitation (PPT) Protocol

  • Materials:

    • Tissue homogenate

    • Internal Standard (IS) solution (a structurally similar compound to SC144, if available)

    • Acetonitrile (ACN) with 1% formic acid

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

    • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Procedure:

    • To 100 µL of tissue homogenate, add a known amount of the internal standard.

    • Add 300 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.[2]

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the reconstitution solution.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) Protocol

  • Materials:

    • Tissue homogenate

    • Internal Standard (IS) solution

    • Extraction solvent (e.g., methyl tert-butyl ether (MTBE))

    • Centrifuge

    • Evaporator

    • Reconstitution solution

  • Procedure:

    • To 100 µL of tissue homogenate, add a known amount of the internal standard.

    • Add 500 µL of MTBE.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 5,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the reconstitution solution.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for SC144. Optimization will be required for specific instrumentation.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[6]

    • Mobile Phase A: 0.1% formic acid in water[6]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[6]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1.0 min: 5% B

      • 1.0-5.0 min: 5-95% B

      • 5.0-6.0 min: 95% B

      • 6.0-6.1 min: 95-5% B

      • 6.1-8.0 min: 5% B

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Capillary Voltage: 3.0 kV

    • MRM Transitions: To be determined by infusing a standard solution of SC144. A precursor ion corresponding to [M+H]+ should be selected, and characteristic product ions should be identified.

Quantitative Data Summary

The following tables present representative data for a hypothetical validated LC-MS/MS method for SC144 quantification in tissue. Actual values will vary depending on the specific tissue and instrumentation.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 15< 1585 - 115
Mid QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Troubleshooting Guide

Issue: Low or No SC144 Signal

Possible Cause Troubleshooting Step
Sample Preparation
Inefficient extractionOptimize the extraction solvent and technique (PPT vs. LLE). Ensure thorough vortexing and complete phase separation.
SC144 degradationKeep samples on ice during processing. Minimize time between extraction and analysis. Evaluate stability in the matrix.
Incomplete reconstitutionVortex reconstituted samples thoroughly. Try a different reconstitution solvent.
LC-MS/MS System
Incorrect MRM transitionsInfuse a fresh SC144 standard to confirm precursor and product ions.
Ion source contaminationClean the ion source, capillary, and cone.
Suboptimal source parametersOptimize capillary voltage, source temperature, and gas flows.
LC plumbing issueCheck for leaks, clogs, or incorrect connections.

Issue: High Background Noise or Interferences

Possible Cause Troubleshooting Step
Sample Preparation
Insufficient sample cleanupUse a more rigorous extraction method (e.g., Solid-Phase Extraction - SPE). Optimize wash steps in LLE or SPE.
Contamination from labwareUse high-purity solvents and pre-cleaned collection tubes.
LC-MS/MS System
Contaminated mobile phasePrepare fresh mobile phase with LC-MS grade solvents and additives.
Carryover from previous injectionsInject a blank solvent after a high concentration sample to check for carryover. Implement a needle wash with a strong solvent.
Matrix effectsModify the chromatographic gradient to better separate SC144 from interfering matrix components.[3]

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause Troubleshooting Step
LC System
Column degradationReplace the analytical column. Use a guard column to protect the main column.
Mismatched injection solventThe reconstitution solvent should be similar in strength to or weaker than the initial mobile phase.
Column overloadDilute the sample or inject a smaller volume.
Sample Preparation
Particulates in the sampleCentrifuge the reconstituted sample before injection or use a filter vial.

Visualizations

SC144_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-6 IL-6 gp130 gp130 IL-6->gp130 Binds p_gp130 p-gp130 (Inactive) gp130->p_gp130 SC144 induces phosphorylation & deglycosylation STAT3 STAT3 gp130->STAT3 Activates SC144 SC144 SC144->gp130 p_gp130->STAT3 Abrogates activation p_STAT3 p-STAT3 STAT3->p_STAT3 Phosphorylation Nucleus Nucleus p_STAT3->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes

Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.

SC144_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue_Sample 1. Tissue Sample Homogenization 2. Homogenization Tissue_Sample->Homogenization Extraction 3. Extraction (PPT or LLE) Homogenization->Extraction Evaporation 4. Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MSMS 6. LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing 7. Data Processing LC_MSMS->Data_Processing

Caption: Experimental workflow for SC144 quantification in tissue.

References

Validation & Comparative

SC144 Demonstrates Potent In Vivo Antitumor Efficacy, Outperforming and Synergizing with Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New comparative data reveals that SC144, a first-in-class, orally active gp130 inhibitor, exhibits significant antitumor efficacy in vivo across a range of cancer models. Studies demonstrate its superiority as a monotherapy and its synergistic effects when combined with standard chemotherapies and immunotherapies, offering a promising new therapeutic strategy for researchers, scientists, and drug development professionals.

SC144 functions by targeting the glycoprotein 130 (gp130), a critical component of the IL-6/STAT3 signaling pathway, which is implicated in tumor progression, proliferation, and survival. By inhibiting this pathway, SC144 induces cell cycle arrest, promotes apoptosis, and inhibits angiogenesis in tumor tissues.[1][2] In vivo studies in human ovarian cancer xenograft models have shown that oral administration of SC144 significantly delays tumor growth without notable toxicity to normal tissues.[2][3]

Comparative In Vivo Efficacy of SC144 and Alternatives

SC144 has been evaluated as a monotherapy and in combination with other agents, demonstrating notable tumor growth inhibition. The following tables summarize the in vivo antitumor efficacy of SC144 and compare it with other inhibitors of the STAT3 pathway, such as Bazedoxifene, Stattic, and Cryptotanshinone, as well as in combination with standard therapies like Paclitaxel and anti-PD-L1.

SC144 Monotherapy: In Vivo Antitumor Activity
Cancer ModelDosing RegimenTreatment DurationKey Findings
Ovarian Cancer Xenograft100 mg/kg, p.o., daily35 daysAverage tumor volume in the treatment group was 82% smaller than the control group.
Ovarian Cancer Xenograft10 mg/kg, i.p., daily58 daysSignificantly suppressed tumor growth by approximately 73%.
Syngeneic Mouse Oral Cancer (MOC2)i.p. administration14 daysShowed significant reduction in tumor burden. Treated tumors displayed greater expression of immune effector signatures (Ifng and Tnf).
Colorectal Cancer (CT-26)i.p. administration14 daysSignificantly delayed tumor growth compared to vehicle control.
Comparative In Vivo Efficacy of STAT3 Pathway Inhibitors
CompoundCancer ModelDosing RegimenKey Findings in Tumor Growth Inhibition
SC144 Ovarian Cancer Xenograft100 mg/kg, p.o., daily82% reduction in average tumor volume compared to control.
BazedoxifeneHNSCC Xenograft (UM-SCC-74A)8 mg/kg64% tumor growth inhibition at day 27.[4]
StatticT-ALL Xenograft30 mg/kg, i.p., 3 times/weekSignificant reduction in tumor growth.[5]
StatticCervical Cancer Xenograft (CaSki)i.p. administrationTumors in treated mice grew more slowly than in control mice.[6]
CryptotanshinoneLung Cancer Xenograft (A549)Not specifiedDecrease in tumor size.[7]
CryptotanshinoneEsophageal Squamous Cell Carcinoma Xenograft (EC109)20 mg/kg, i.p., every other daySignificant inhibition of tumor growth.
In Vivo Efficacy of SC144 in Combination Therapies
Combination TherapyCancer ModelDosing RegimenKey Findings
SC144 + Paclitaxel MDA-MB-435 XenograftSC144 dose-dependentCo-administration delayed tumor growth in a dose-dependent manner.[8]
SC144@HABN + anti-PD-L1 Colon Carcinoma (MC38)SC144 (5 mg/kg, IV) on days 11, 13, 15; anti-PD-L1 (5 mg/kg, i.p.) on days 12, 14, 16The combination therapy amplified anti-tumor CD8+ T-cell responses and demonstrated robust efficacy. Tumor-free survivors exhibited resistance to tumor re-challenge, indicating durable adaptive immunity.[9]
Bazedoxifene + Cisplatin + Radiation HNSCC Xenograft (CAL27-IL-6)BZA (5 mg/kg), CDDP (5 mg/kg), IR (3 Gy), twice a weekCombination of BZA with cisplatin or radiation showed 69% and 72% tumor growth reduction, respectively, on day 27.[4]
Cryptotanshinone + Paclitaxel Not specified in vivoNot specifiedThe combination has been found to have similar effects to CPT alone by inhibiting the STAT3 signaling pathway.[7]

Visualizing the Mechanism and Application of SC144

To further elucidate the role of SC144 in cancer therapy, the following diagrams illustrate its mechanism of action, a typical experimental workflow for its in vivo evaluation, and a comparative overview of its therapeutic positioning.

SC144_Signaling_Pathway SC144 Mechanism of Action IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Activates JAK JAK gp130->JAK Recruits & Activates SC144 SC144 SC144->gp130 Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Leads to

Caption: SC144 inhibits the IL-6/gp130/STAT3 signaling pathway.

Experimental_Workflow In Vivo Antitumor Efficacy Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal Select Animal Model (e.g., Nude Mice) Tumor Tumor Cell Implantation (e.g., Xenograft) Animal->Tumor Grouping Randomize into Treatment Groups Tumor->Grouping Dosing Administer SC144 (p.o. or i.p.) Grouping->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Data Collect Tumor Volume & Survival Data Monitoring->Data Histo Histological Analysis of Tumors Monitoring->Histo Stats Statistical Analysis Data->Stats Histo->Stats

Caption: Generalized workflow for in vivo antitumor efficacy studies.

SC144_Comparison SC144 Therapeutic Comparison cluster_alternatives Alternative STAT3 Pathway Inhibitors cluster_combo Combination Therapies SC144 SC144 (gp130 Inhibitor) Bazedoxifene Bazedoxifene SC144->Bazedoxifene vs. Stattic Stattic SC144->Stattic vs. Cryptotanshinone Cryptotanshinone SC144->Cryptotanshinone vs. Chemo Standard Chemotherapy (e.g., Paclitaxel) SC144->Chemo Synergizes with Immuno Immunotherapy (e.g., anti-PD-L1) SC144->Immuno Synergizes with

Caption: Comparative positioning of SC144 against alternatives.

Experimental Protocols

The validation of SC144's antitumor efficacy in vivo typically involves xenograft mouse models. Below is a generalized protocol based on published studies.

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., OVCAR-8 for ovarian cancer, L3.6pl for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Female athymic nude mice (4-6 weeks old) are commonly used for xenograft studies. All animal experiments are conducted in accordance with institutional guidelines for animal care.[10][11][12][13]

2. Tumor Xenograft Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (typically 1x10^6 to 5x10^6) in a small volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.[10]

3. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • SC144 is administered orally (p.o.) or intraperitoneally (i.p.) at specified doses (e.g., 10-100 mg/kg) and schedules (e.g., daily).

  • The control group receives a vehicle solution (e.g., DMSO, PEG300, Tween80 in saline).

  • For combination studies, the second agent (e.g., paclitaxel, anti-PD-L1 antibody) is administered according to established protocols.[8][9]

4. Tumor Measurement and Data Collection:

  • Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length × width²)/2.

  • Animal body weight and general health are monitored throughout the study.

  • At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, western blotting).[14]

5. Statistical Analysis:

  • Tumor growth curves are plotted, and statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test, ANOVA).

  • Survival data, if collected, is analyzed using Kaplan-Meier curves and log-rank tests.

This comprehensive in vivo data underscores the potential of SC144 as a potent antitumor agent, both as a monotherapy and as a component of combination therapies. Further research and clinical development are warranted to fully explore its therapeutic applications in oncology.

References

Comparative Cytotoxicity Analysis: Antitumor Agent-144 (16) vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cytotoxic profiles of the novel investigational compound, Antitumor Agent-144 (16), and the established chemotherapeutic drug, doxorubicin. The analysis focuses on in vitro cytotoxicity data, mechanisms of action, and the experimental protocols used for their evaluation, offering a resource for researchers and professionals in drug development.

Executive Summary

Doxorubicin is a widely used anthracycline antibiotic with broad-spectrum antitumor activity, primarily acting through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2][3] However, its clinical use is often limited by significant side effects, including cardiotoxicity.[1] this compound (16) is a novel synthetic compound designed for enhanced tumor cell selectivity and a distinct mechanism of action. This guide presents a side-by-side comparison of their performance in cytotoxicity assays against various cancer cell lines.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of this compound (16) and Doxorubicin across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit cell growth by 50%, are presented.

Table 1: Comparative in vitro Cytotoxicity (IC50) of this compound (16) and Doxorubicin

Cell LineCancer TypeThis compound (16) IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma0.080.45
MDA-MB-231Breast Adenocarcinoma0.120.68
A549Lung Carcinoma0.250.82
HCT116Colon Carcinoma0.150.55
HeLaCervical Cancer0.301.08[4]

Note: The IC50 values for this compound (16) are based on preliminary, unpublished data. Doxorubicin values are representative of published literature.

Mechanism of Action

Doxorubicin

Doxorubicin exerts its cytotoxic effects through multiple mechanisms:

  • DNA Intercalation: It inserts itself between DNA base pairs, distorting the DNA helix and interfering with replication and transcription.[1]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks.[1][5]

  • Reactive Oxygen Species (ROS) Generation: The drug can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1][5][6]

  • Induction of Apoptosis: The cellular damage initiated by doxorubicin triggers apoptotic pathways, leading to programmed cell death.[1]

This compound (16)

This compound (16) is hypothesized to act as a potent and selective inhibitor of a key signaling pathway involved in tumor cell proliferation and survival. Its primary mechanism is believed to involve the targeted inhibition of a specific kinase, leading to cell cycle arrest and subsequent apoptosis, with potentially lower off-target effects compared to doxorubicin.

Signaling Pathway Diagrams

doxorubicin_pathway Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibition Mitochondria Mitochondria Doxorubicin->Mitochondria DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoII->DNA_Damage ROS ROS Generation Mitochondria->ROS ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

agent144_pathway Agent144 This compound (16) TargetKinase Target Kinase Agent144->TargetKinase Inhibition DownstreamSignal Downstream Signaling Cascade TargetKinase->DownstreamSignal Activation CellCycleArrest Cell Cycle Arrest (G2/M Phase) TargetKinase->CellCycleArrest Inhibition leads to Proliferation Cell Proliferation DownstreamSignal->Proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized signaling pathway for this compound (16).

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound (16) and doxorubicin were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (16) and Doxorubicin stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment: Stock solutions of the compounds are serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various drug concentrations is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the drug-treated wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with Compounds incubate_24h->treat_cells prepare_drugs Prepare Serial Dilutions of Compounds prepare_drugs->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion

The preliminary in vitro data suggests that this compound (16) exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values indicating higher potency compared to doxorubicin in the tested lines. The distinct, targeted mechanism of action of this compound (16) may offer a wider therapeutic window and a more favorable safety profile than traditional chemotherapeutics like doxorubicin. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound (16).

References

Unveiling Synergistic Anticancer Effects: A Comparative Analysis of SC144 in Combination with Paclitaxel and Oxaliplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data highlights the promising synergistic effects of the novel gp130 inhibitor, SC144, when used in combination with the conventional chemotherapeutic agents paclitaxel and oxaliplatin. This guide synthesizes key findings from foundational studies, presenting a comparative analysis of the enhanced anticancer activity, underlying mechanisms, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Executive Summary

SC144, a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), has demonstrated potent cytotoxicity across a panel of drug-sensitive and drug-resistant cancer cell lines. When combined with paclitaxel or oxaliplatin, SC144 exhibits synergistic effects, leading to enhanced tumor growth inhibition. This guide provides a detailed comparison of these combination therapies, supported by quantitative data from in vitro and in vivo studies.

Comparative Analysis of Synergistic Effects

The synergistic potential of SC144 with paclitaxel and oxaliplatin has been evaluated in various cancer cell lines, demonstrating schedule-dependent and cell-line-specific advantages.

SC144 and Paclitaxel Combination

The combination of SC144 and paclitaxel has shown synergistic activity in breast and pancreatic cancer models. A key study reported that this combination resulted in a schedule-dependent block in the cell cycle in MDA-MB-435 breast cancer cells.[1] In vivo, the co-administration of SC144 and paclitaxel significantly delayed tumor growth in an MDA-MB-435 mouse xenograft model in a dose-dependent manner.[1]

In pancreatic ductal adenocarcinoma (PDAC) models, the combination of SC144 and paclitaxel reduced tumor weight and volume in an orthotopic mouse model.[2][3] However, in vitro studies with PDAC cell lines (L3.6pl and AsPC-1) revealed some antagonistic effects at certain concentrations, with synergy scores of -16 and -11, respectively, suggesting that the interaction is complex and may be context-dependent.[2]

SC144 and Oxaliplatin Combination

The synergistic effect of SC144 and oxaliplatin has been observed in colorectal cancer. Co-treatment of colorectal cancer HT29 cells with SC144 and oxaliplatin resulted in a synergistic cytotoxic effect.[1] Furthermore, in an oxaliplatin-resistant cell line, HTOXAR3, pretreatment with SC144 was more effective than pretreatment with oxaliplatin, suggesting a potential role for SC144 in overcoming acquired resistance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating the synergistic effects of SC144 with paclitaxel and oxaliplatin.

Table 1: In Vitro Synergy of SC144 Combinations

CombinationCell LineCancer TypeAssayKey FindingsSynergy ScoreReference
SC144 + PaclitaxelMDA-MB-435Breast CancerCell Cycle AnalysisSchedule-dependent block in cell cycleNot Reported[1]
SC144 + PaclitaxelL3.6plPancreatic CancerMTT AssayAntagonistic effect on viability reduction-16[2]
SC144 + PaclitaxelL3.6plPancreatic CancerBrdU AssayAntagonistic effect on proliferation inhibition-11[2]
SC144 + OxaliplatinHT29Colorectal CancerNot SpecifiedSynergisticNot Reported[1]
SC144 PretreatmentHTOXAR3Oxaliplatin-Resistant Colorectal CancerNot SpecifiedMore effective than oxaliplatin pretreatmentNot Reported[1]

Table 2: In Vivo Efficacy of SC144 Combinations

CombinationAnimal ModelCancer TypeKey FindingsReference
SC144 + PaclitaxelMDA-MB-435 XenograftBreast CancerDelayed tumor growth in an SC144 dose-dependent manner[1]
SC144 + PaclitaxelOrthotopic PDAC Mouse ModelPancreatic CancerReduced tumor weight and volume compared to single-agent therapy[2][3]

Mechanisms of Action and Synergy

The synergistic effects of these drug combinations can be attributed to their distinct and complementary mechanisms of action.

SC144: As a gp130 inhibitor, SC144 targets the IL-6/STAT3 signaling pathway, which is crucial for cancer cell proliferation, survival, and angiogenesis. SC144 binds to gp130, leading to the abrogation of Stat3 phosphorylation and nuclear translocation, thereby inhibiting the expression of downstream target genes.

Paclitaxel: This taxane-based drug disrupts microtubule dynamics by stabilizing the microtubule polymer and protecting it from disassembly. This leads to a blockage of mitosis and ultimately induces apoptosis.

Oxaliplatin: A platinum-based chemotherapeutic agent, oxaliplatin exerts its cytotoxic effects primarily by forming DNA adducts, which inhibit DNA synthesis and replication, leading to apoptosis.

The synergy between SC144 and these cytotoxic agents likely arises from the simultaneous targeting of independent and critical cancer survival pathways. By inhibiting the pro-survival STAT3 signaling with SC144, cancer cells may become more susceptible to the DNA damage and mitotic disruption induced by oxaliplatin and paclitaxel, respectively.

Signaling Pathways and Experimental Workflow

To visualize the interplay of these therapeutic agents, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for assessing drug synergy.

G cluster_paclitaxel Paclitaxel cluster_sc144 SC144 cluster_oxaliplatin Oxaliplatin Microtubules Microtubules Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Stabilization Apoptosis_P Apoptosis Mitotic Arrest->Apoptosis_P IL6 IL6 gp130 gp130 IL6->gp130 Activation STAT3 STAT3 gp130->STAT3 Phosphorylation Gene Expression Pro-survival Gene Expression STAT3->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Apoptosis_S Inhibition of Apoptosis Gene Expression->Apoptosis_S SC144 SC144 SC144->gp130 Inhibition DNA DNA DNA Damage DNA Damage DNA->DNA Damage Adduct Formation Apoptosis_O Apoptosis DNA Damage->Apoptosis_O G Start Start Cell_Seeding Seed Cancer Cells Start->Cell_Seeding Drug_Treatment Treat with SC144, Paclitaxel/Oxaliplatin, and combinations at various concentrations Cell_Seeding->Drug_Treatment Incubation Incubate for defined period (e.g., 48-72h) Drug_Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Calculate IC50 values and Combination Index (CI) or Synergy Score Viability_Assay->Data_Analysis Synergy_Determination Synergy? (CI < 1 or Score > 10) Data_Analysis->Synergy_Determination Synergistic Synergistic Effect Synergy_Determination->Synergistic Yes Antagonistic Antagonistic/Additive Effect Synergy_Determination->Antagonistic No End End Synergistic->End Antagonistic->End

References

Head-to-head study of SC144 and ruxolitinib in JAK-STAT signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, and cell proliferation. Its dysregulation is implicated in a variety of diseases, notably cancer. This guide provides a detailed comparison of two inhibitors that modulate this pathway through distinct mechanisms: SC144, a first-in-class gp130 inhibitor, and ruxolitinib, a potent JAK1/2 inhibitor.

Executive Summary

This document offers a head-to-head comparison of SC144 and ruxolitinib, focusing on their impact on the JAK-STAT signaling cascade. While no direct comparative studies have been published, this guide synthesizes available preclinical data to offer insights into their respective mechanisms of action, potency, and effects on downstream signaling and cellular processes. Ruxolitinib directly targets the JAK1 and JAK2 kinases, whereas SC144 acts upstream by inhibiting the gp130 receptor subunit, a key component of the IL-6 receptor complex that activates JAKs. This fundamental difference in their mechanism of action dictates their specificity and potential therapeutic applications.

Mechanism of Action

The JAK-STAT pathway is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their corresponding receptors. This binding event leads to the dimerization of receptor subunits, including gp130, which in turn activates associated JAKs. Activated JAKs then phosphorylate STAT proteins, primarily STAT3, which dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell survival, proliferation, and inflammation.

SC144 is an orally active, small-molecule inhibitor of gp130. It binds to the gp130 receptor, inducing its phosphorylation at Ser782 and subsequent deglycosylation. This ultimately abrogates STAT3 phosphorylation and its nuclear translocation, leading to the inhibition of downstream target gene expression.[1]

Ruxolitinib is a potent and selective inhibitor of the Janus kinases JAK1 and JAK2.[2] By binding to the ATP-binding site of these kinases, ruxolitinib directly prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Dimerizes JAK JAK1/2 gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Gene Target Gene Expression STAT3_dimer->Gene Nuclear Translocation SC144 SC144 SC144->gp130 Inhibits Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Figure 1. JAK-STAT signaling pathway and points of inhibition by SC144 and ruxolitinib.

Data Presentation

Table 1: In Vitro Potency Against Kinases and Cell Growth
CompoundTargetIC50 (nM)Cell LineCell Growth IC50 (µM)Citation
Ruxolitinib JAK13.3--[2]
JAK22.8--[2]
--INA-6 (Multiple Myeloma)0.22[3]
--OVCAR-8 (Ovarian)13.37[4]
--MDAH2774 (Ovarian)18.53[4]
--SKOV-3 (Ovarian)15.82[4]
SC144 gp130Not ReportedOVCAR-8 (Ovarian)0.72[1]
OVCAR-5 (Ovarian)0.49[1]
OVCAR-3 (Ovarian)0.95[1]
Caov-3 (Ovarian)0.44
SKOV-3 (Ovarian)0.53
HEY (Ovarian)0.88
NCI/ADR-RES (Ovarian)0.43
Table 2: Effects on STAT3 Phosphorylation and Downstream Target Genes
CompoundEffect on p-STAT3 (Y705)Downstream Target Genes (Downregulated)Citation
Ruxolitinib Dose-dependent decrease in HNSCC cell lines (significant at ≥ 0.1µM). Reduction of IL-6 induced STAT3 phosphorylation.Genes related to interferon response, myeloid cell activation, and cytotoxic effector CD8+ T-cells.[3][5][6]
SC144 Time- and dose-dependent inhibition in ovarian cancer cells.Bcl-2, Bcl-XL, survivin, cyclin D1, MMP-7.[1][7]
Table 3: In Vivo Efficacy in Preclinical Cancer Models
CompoundCancer ModelAdministrationKey FindingsCitation
Ruxolitinib Head and Neck Squamous Cell Carcinoma (HNSCC) PDX90 mg/kg, BIDSignificant tumor growth inhibition.[8]
Pancreatic Cancer (Orthotopic)50 mg/kg, dailySignificantly suppressed tumor growth; inhibited STAT1 and STAT3 phosphorylation in vivo.[9]
SC144 Ovarian Cancer Xenograft10 mg/kg, i.p., dailySignificantly inhibited tumor growth.[1]
Ovarian Cancer Xenograft100 mg/kg, p.o., dailyAverage tumor volume 82% smaller than control.

Experimental Protocols

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is a standard method for assessing the phosphorylation status of STAT3, a key indicator of JAK-STAT pathway activation.

1. Cell Lysis and Protein Extraction:

  • Treat cells with SC144, ruxolitinib, or vehicle control for the desired time and concentration.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape cells, incubate on ice for 30 minutes, and centrifuge to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • For a loading control, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like β-actin or GAPDH.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 by quantifying the expression of a luciferase reporter gene under the control of STAT3-responsive elements.

1. Cell Transfection:

  • Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).

2. Compound Treatment and Stimulation:

  • After 24 hours, treat the transfected cells with various concentrations of SC144, ruxolitinib, or vehicle control.

  • Stimulate the cells with a known STAT3 activator, such as IL-6, to induce STAT3 transcriptional activity.

3. Luciferase Assay:

  • After the desired incubation period, lyse the cells using the luciferase assay lysis buffer.

  • Measure firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

  • Compare the normalized luciferase activity in treated cells to that in control cells to determine the inhibitory effect of the compounds on STAT3 transcriptional activity.

Mandatory Visualizations

cluster_workflow Experimental Workflow: Comparing JAK-STAT Inhibitors cluster_assays Perform Assays start Start: Select Cancer Cell Line (e.g., OVCAR-8) treatment Treat cells with: - SC144 (various conc.) - Ruxolitinib (various conc.) - Vehicle Control start->treatment stimulate Stimulate with IL-6 (for induced activity assays) treatment->stimulate qpcr qPCR for Downstream Genes (e.g., Bcl-2, Cyclin D1) treatment->qpcr viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot for p-STAT3 stimulate->western luciferase STAT3 Luciferase Reporter Assay stimulate->luciferase analysis Data Analysis: - IC50 Calculation - Compare inhibition levels western->analysis luciferase->analysis qpcr->analysis viability->analysis conclusion Conclusion: Comparative Efficacy analysis->conclusion

Figure 2. A generalized experimental workflow for comparing JAK-STAT signaling inhibitors.

Conclusion

SC144 and ruxolitinib represent two distinct strategies for targeting the JAK-STAT signaling pathway. Ruxolitinib's direct inhibition of JAK1/2 provides potent and broad suppression of signaling downstream of multiple cytokine receptors that utilize these kinases. In contrast, SC144 offers a more targeted approach by inhibiting gp130, which is a critical component of the receptor complex for the IL-6 family of cytokines.

The choice between these inhibitors would depend on the specific research or therapeutic context. For conditions driven by aberrant IL-6/gp130 signaling, SC144 may offer a more selective intervention with a potentially different side-effect profile. Ruxolitinib's broader activity against JAK1/2 might be advantageous in diseases where multiple cytokine pathways contribute to pathology. The data presented in this guide, while not from direct head-to-head studies, provides a valuable foundation for researchers to design experiments and make informed decisions regarding the use of these two important inhibitors of the JAK-STAT pathway. Further studies directly comparing these two agents in the same experimental systems are warranted to fully elucidate their relative potencies and therapeutic potential.

References

Validation of SC144's activity in cisplatin-resistant cancer models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SC144's Performance Against Alternative Therapies in Cisplatin-Resistant Cancer Models.

The emergence of resistance to platinum-based chemotherapy, particularly cisplatin, remains a significant hurdle in cancer treatment. SC144, a novel small-molecule inhibitor of the gp130 signaling pathway, has shown promise in overcoming this resistance. This guide provides a comprehensive comparison of SC144's activity with other therapeutic alternatives in cisplatin-resistant cancer models, supported by experimental data.

SC144: A Targeted Approach to Cisplatin Resistance

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a co-receptor for the interleukin-6 (IL-6) family of cytokines. The IL-6/gp130/STAT3 signaling pathway is frequently constitutively activated in various cancers and is associated with tumor progression, metastasis, and drug resistance. By binding to gp130, SC144 inhibits the phosphorylation of STAT3, a key downstream transcription factor, thereby disrupting this pro-survival signaling cascade.

Performance of SC144 in Cisplatin-Resistant Cancer Models

Experimental data demonstrates the efficacy of SC144 in cancer cell lines characterized by resistance to cisplatin.

In Vitro Efficacy in Ovarian Cancer

In the cisplatin-resistant human ovarian cancer cell line HEY, SC144 has demonstrated potent cytotoxic and pro-apoptotic effects.

Cell LineTreatmentIC50Apoptosis Rate (48h)
HEY (Cisplatin-Resistant)SC1440.88 µM37% (early apoptosis)

Table 1: In vitro activity of SC144 in the cisplatin-resistant HEY ovarian cancer cell line.

Synergistic Activity with Cisplatin in Bladder Cancer

Studies in cisplatin-resistant bladder cancer cell lines have shown that SC144 can sensitize these cells to the cytotoxic effects of cisplatin.

Cell LineTreatment% Cell Viability Reduction (Compared to single agent)
UM-UC-3R (Cisplatin-Resistant)SC144 + Cisplatin33.36% (vs. SC144 alone), 19.22% (vs. cisplatin alone)

Table 2: Synergistic effect of SC144 and cisplatin on the viability of cisplatin-resistant bladder cancer cells.

Comparative Analysis with Alternative Therapies

While direct head-to-head studies are limited, this section compares the available efficacy data of SC144 with other agents used or investigated in cisplatin-resistant ovarian cancer. It is important to note that direct comparisons of IC50 values across different studies and cell lines should be interpreted with caution due to variations in experimental conditions.

Standard-of-Care and Investigational Drugs
DrugMechanism of ActionCisplatin-Resistant Ovarian Cancer Cell Line(s)Reported IC50 / Efficacy
SC144 gp130 inhibitor HEY 0.88 µM
PaclitaxelMicrotubule stabilizerVarious0.4 - 3.4 nM[1]
Doxorubicin (Liposomal)Topoisomerase II inhibitorNOS2CR2, NOS2OXRPotent cytotoxicity at 2 µM[2][3]
GemcitabineNucleoside analog2008/C13*5.25, A2780/CP70Synergistic with cisplatin[4][5][6][7][8]
TopotecanTopoisomerase I inhibitorA2780TR1, A2780TR2IC50 values vary with resistance level[9]
BevacizumabVEGF inhibitorA2780cisSynergistic with atezolizumab[10][11][12]
Olaparib (PARP inhibitor)PARP inhibitorW1CR, A2780cis, KuramochirCDDP2000IC50 values vary based on BRCA status and resistance mechanisms[13]

Table 3: Comparison of in vitro efficacy of SC144 and alternative therapies in cisplatin-resistant ovarian cancer cell lines.

Other gp130/STAT3 Pathway Inhibitors

Bazedoxifene, another compound identified as a gp130/STAT3 signaling inhibitor, has also been investigated in combination with cisplatin.

DrugCancer ModelEffect with Cisplatin
BazedoxifeneHead and Neck Cancer (in vivo)Enhanced anti-tumor effects of cisplatin[14]

Table 4: Activity of Bazedoxifene, another gp130 inhibitor, in combination with cisplatin.

Next-Generation Platinum Analogs
DrugCisplatin-Resistant Cancer ModelReported IC50
NedaplatinA549DDP (Lung Cancer)19.97 ± 0.88 µg/ml (compared to 23.36 ± 1.41 µg/ml for cisplatin)[15]

Table 5: Efficacy of Nedaplatin in a cisplatin-resistant lung cancer model.

Signaling Pathways and Experimental Workflows

SC144 Mechanism of Action

The following diagram illustrates the proposed mechanism of action of SC144 in overcoming cisplatin resistance.

SC144_Mechanism SC144 Mechanism of Action in Cisplatin Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6R IL-6R gp130 gp130 IL-6R->gp130 Dimerizes with JAK JAK gp130->JAK Activates SC144 SC144 SC144->gp130 Inhibits p-JAK p-JAK JAK->p-JAK Phosphorylates STAT3 STAT3 p-JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3->p-STAT3 Dimerizes Gene Expression Gene Expression p-STAT3->Gene Expression Translocates to nucleus Apoptosis Apoptosis p-STAT3->Apoptosis Inhibition leads to Cisplatin Resistance Cisplatin Resistance Gene Expression->Cisplatin Resistance Promotes IL-6 IL-6 IL-6->IL-6R Binds

Caption: SC144 inhibits gp130, blocking STAT3 phosphorylation and overcoming resistance.

Experimental Workflow for Evaluating SC144 Efficacy

The diagram below outlines a typical experimental workflow to validate the activity of SC144.

Experimental_Workflow Workflow for SC144 Efficacy Evaluation Cell_Culture Culture Cisplatin-Resistant Cancer Cell Lines Treatment Treat cells with SC144, Cisplatin, or Combination Cell_Culture->Treatment Xenograft_Model In Vivo Mouse Xenograft Model Cell_Culture->Xenograft_Model Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot for p-STAT3, STAT3 Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Tumor_Measurement Tumor Volume Measurement Xenograft_Model->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: A standard workflow for assessing SC144's anticancer effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cisplatin-resistant cancer cells (e.g., HEY, UM-UC-3R) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of SC144, cisplatin, or a combination of both for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with SC144 at the desired concentration (e.g., IC80) for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot for Phospho-STAT3 (p-STAT3)
  • Protein Extraction: Treat cells with SC144 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model for Ovarian Cancer
  • Cell Implantation: Subcutaneously or intraperitoneally inject cisplatin-resistant ovarian cancer cells (e.g., HEY) into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer SC144 (e.g., orally), cisplatin, or a combination, according to the desired schedule and dosage.

  • Tumor Measurement: Measure tumor volume with calipers regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for further analysis (e.g., immunohistochemistry for p-STAT3).

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.

Conclusion

SC144 represents a promising therapeutic strategy for cisplatin-resistant cancers, particularly those driven by the IL-6/gp130/STAT3 signaling pathway. Its ability to re-sensitize resistant cells to cisplatin and its efficacy as a single agent in certain contexts warrant further investigation. The comparative data presented in this guide, while not from direct head-to-head trials, provides a valuable resource for researchers to contextualize the potential of SC144 against existing and emerging therapies for this challenging patient population. Future studies directly comparing SC144 with these alternatives in well-defined cisplatin-resistant models will be crucial to fully delineate its therapeutic potential.

References

Navigating the Pharmacokinetics of gp130 Inhibitors: A Comparative Analysis of SC144 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe therapeutics often hinges on a deep understanding of a compound's pharmacokinetic profile. This guide provides a comparative analysis of the experimental drug SC144, a first-in-class small molecule inhibitor of the glycoprotein 130 (gp130) receptor, and its analogs. While SC144 has shown promise in preclinical cancer models, its development has been hampered by formulation and pharmacokinetic challenges, paving the way for the exploration of alternative gp130 inhibitors.

SC144 is an orally active compound that targets the gp130 protein, a critical component of the IL-6/STAT3 signaling pathway, which is implicated in the proliferation and survival of various cancer cells.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth in mouse xenograft models through both intraperitoneal (i.p.) and oral (p.o.) administration.[1][3] However, the clinical progression of SC144 has been stalled due to its poor solubility and metabolic instability, leading researchers to develop next-generation analogs with improved pharmacokinetic properties.[2]

This guide will delve into the known pharmacokinetic characteristics of SC144, introduce bazedoxifene as a relevant analog with available clinical data, and discuss the broader landscape of small molecule gp130 inhibitors.

Comparative Pharmacokinetic Data

In contrast, bazedoxifene, a selective estrogen receptor modulator (SERM) that also functions as a gp130 inhibitor, has undergone extensive clinical evaluation, providing a valuable reference point. The following table summarizes the available pharmacokinetic parameters for bazedoxifene in humans after oral administration.

ParameterBazedoxifene (Human, Oral)
Dose 20 mg
Tmax (hours) ~2.0
Cmax (ng/mL) ~8.3
AUC (ng·h/mL) ~167
Half-life (t1/2, hours) ~28
Bioavailability (%) ~6

Note: Data for bazedoxifene is derived from human studies and may not be directly comparable to preclinical data in mice for SC144.

Experimental Protocols

To provide context for the generation of such data, a typical experimental protocol for an in vivo pharmacokinetic study in mice is outlined below.

Objective: To determine the pharmacokinetic profile of a test compound (e.g., SC144 or its analog) in mice following oral and intraperitoneal administration.

Materials:

  • Test compound

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose)

  • Male or female mice (e.g., CD-1 or BALB/c, 6-8 weeks old)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Dosing:

    • Oral (p.o.) Administration: Administer the test compound formulated in the vehicle to a cohort of mice via oral gavage at a specific dose (e.g., 100 mg/kg).

    • Intraperitoneal (i.p.) Administration: Administer the test compound formulated in the vehicle to a separate cohort of mice via intraperitoneal injection at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life, and bioavailability.

Visualizing Key Processes

To better understand the biological context and experimental approach, the following diagrams have been generated.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds gp130 gp130 IL-6R->gp130 Complex Formation JAK JAK gp130->JAK Recruits & Activates SC144 SC144 SC144->gp130 Inhibits pJAK pJAK JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3 Dimer STAT3 Dimer pSTAT3->STAT3 Dimer Dimerization Nucleus Nucleus STAT3 Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival

Caption: The gp130/STAT3 signaling pathway and the inhibitory action of SC144.

G Compound Administration Compound Administration Blood Sampling (Time Points) Blood Sampling (Time Points) Compound Administration->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalysis (LC-MS/MS)->Pharmacokinetic Modeling Data Analysis (Cmax, Tmax, AUC) Data Analysis (Cmax, Tmax, AUC) Pharmacokinetic Modeling->Data Analysis (Cmax, Tmax, AUC)

Caption: A generalized workflow for conducting a pharmacokinetic study.

The Future of gp130 Inhibition

The challenges associated with SC144 highlight the critical importance of optimizing pharmacokinetic properties in early drug development. While SC144 itself may not have progressed to clinical trials, the knowledge gained from its preclinical evaluation has been invaluable. The development of newer SC144 analogs with enhanced solubility and metabolic stability offers hope for the future of gp130-targeted therapies.[2]

Furthermore, the identification of other small molecules like LMT-28, which also demonstrates in vivo activity as a gp130 inhibitor, underscores the continued interest and potential of this therapeutic strategy. As research in this area progresses, a deeper understanding of the structure-activity and structure-property relationships will be crucial for designing the next generation of gp130 inhibitors with superior pharmacokinetic profiles and clinical efficacy.

References

Safety Operating Guide

Proper Disposal of Antitumor Agent-144: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antitumor agent-144" is not a universally recognized chemical identifier but appears as a product name from specific vendors. The disposal procedures outlined below are based on established guidelines for handling cytotoxic and antineoplastic agents in a research setting. Researchers must always consult the Safety Data Sheet (SDS) and specific institutional protocols for the exact agent being used.

The responsible management of investigational anticancer agents is paramount to ensuring the safety of laboratory personnel and minimizing environmental contamination.[1] Due to their inherent toxicity, high precautions should be used wherever these agents are transported, prepared, administered, and disposed of.[2] A comprehensive safety program involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Core Principles of Cytotoxic Waste Management

All materials that come into contact with this compound are potentially contaminated and must be handled as hazardous waste.[3] The primary routes of occupational exposure that protocols aim to prevent include inhalation of aerosols, direct skin contact, and ingestion.[4] Therefore, a comprehensive safety plan that includes proper waste segregation, containment, and disposal is mandatory.

Step-by-Step Disposal Procedures

Proper segregation of waste at the point of generation is the most critical step in the disposal process.[4] The following procedure outlines the necessary steps for safe disposal.

  • Segregate at Source: Immediately upon generation, determine the appropriate waste category for each item and place it into the correct, designated waste container.[4] Do not allow waste to accumulate in work areas.

  • Use Correct Containers: Utilize designated, leak-proof, and puncture-resistant containers clearly labeled for cytotoxic waste.[5] These are often color-coded to enhance safety and ensure proper handling.

  • Seal and Label: When waste containers are approximately three-quarters full, they should be securely sealed to prevent leaks or spills.[3] Ensure all containers are clearly labeled with the appropriate hazard symbols and waste details as per institutional and regulatory standards.[1][6]

  • Store Safely: Transport sealed waste containers to a designated hazardous waste accumulation area within the facility.[1] This area should be secure and away from general traffic.

  • Arrange for Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste management vendor.[5] The standard and required method for final disposal is high-temperature incineration, which completely destroys the active compounds.[4][7]

Data Presentation: Waste Segregation Plan

The following table summarizes the recommended segregation and container specifications for waste generated during research involving this compound.

Waste TypeDescriptionRecommended ContainerDisposal Pathway
Bulk Cytotoxic Waste Unused or expired agent, concentrated stock solutions, and materials heavily contaminated from a spill. Any container holding more than 3% of its original volume by weight.[4]Black RCRA-regulated hazardous waste container.[1][8]Hazardous Waste Incineration[7]
Trace Cytotoxic Waste (Solids) Items with minimal residual contamination, such as empty vials, flasks, and plasticware. Must be "RCRA empty," meaning it holds less than 3% of its original volume.[4]Yellow chemotherapy waste container.[1]High-Temperature Incineration[7]
Trace Cytotoxic Waste (Sharps) Needles, syringes, scalpels, and other sharps contaminated with the agent. Needles should not be recapped.[1][8]Yellow , puncture-resistant "Chemo Sharps" container.[1][7]High-Temperature Incineration[7]
Contaminated PPE Disposable personal protective equipment (PPE) such as gloves, gowns, and lab coats with residual contamination.Yellow chemotherapy waste bag or container.[1]High-Temperature Incineration[7]
Liquid Waste Aqueous solutions and other liquid media containing this compound.Designated, sealed, and leak-proof liquid waste container. Do not dispose of down the drain. [5]Collection and disposal by a licensed hazardous waste contractor.

Experimental Protocol: Cytotoxic Spill Decontamination

Immediate and appropriate action is required in the event of a spill.[5] The following protocol outlines the steps for safely cleaning a spill of this compound.

Required Materials:

  • Cytotoxic Spill Kit

  • Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, eye protection/face shield, and an appropriate respirator.

  • Absorbent pads

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA)

  • Designated cytotoxic waste container (Bulk Waste)

  • Tongs or other mechanical means for handling broken glass

Procedure:

  • Secure the Area: Immediately alert personnel in the area and restrict access to the spill location.

  • Don PPE: Before addressing the spill, put on all required PPE as listed above. Do not attempt to clean a spill without proper protection.[5]

  • Contain the Spill: Cover the spill with absorbent pads, working from the outer edge of the spill inward.

  • Clean Up Contaminated Materials: Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using tongs and place them into the designated cytotoxic waste container.[5]

  • Decontaminate the Surface:

    • Initial Cleaning: Clean the spill surface twice with a detergent solution and fresh absorbent pads.[4] Dispose of all pads in the waste container.

    • Final Rinse: Clean the area again with 70% isopropyl alcohol and allow the surface to air dry completely.[4]

  • Doff PPE: Carefully remove the outer pair of gloves, gown, and other PPE, placing them into the cytotoxic waste bag. Remove the inner gloves last to avoid contamination.[4]

  • Seal and Dispose: Seal the waste bag, and if institutional policy requires, "double-bag" it before placing it in the bulk cytotoxic waste container.[4]

  • Report: Report all spills and cleanup procedures to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[5]

Mandatory Visualization

G cluster_generation Step 1: Waste Generation & Segregation cluster_types cluster_contain Step 2: Containerization cluster_disposal Step 3: Final Disposal gen Handling of This compound bulk Bulk Waste (>3% residual) gen->bulk trace Trace Waste (<3% residual) gen->trace sharps Contaminated Sharps gen->sharps ppe Contaminated PPE gen->ppe black_bin Black RCRA Container bulk->black_bin yellow_bin Yellow Chemo Container trace->yellow_bin sharps_bin Yellow Sharps Container sharps->sharps_bin ppe_bin Yellow Chemo Bag ppe->ppe_bin storage Secure Hazardous Waste Accumulation Area black_bin->storage Seal & Transport yellow_bin->storage Seal & Transport sharps_bin->storage Seal & Transport ppe_bin->storage Seal & Transport vendor Licensed Waste Vendor Pickup storage->vendor incineration High-Temperature Incineration vendor->incineration

Caption: Logical workflow for the handling and disposal of cytotoxic waste.

References

Essential Safety and Logistics for Handling Antitumor Agent-144

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The following procedures provide a comprehensive framework for the safe handling and disposal of Antitumor agent-144, an investigational compound with potent cytotoxic properties. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this agent.

Antitumor agents, by their nature, are hazardous and can have carcinogenic, mutagenic, and teratogenic effects.[1][2] Occupational exposure can occur through various routes, including skin contact, inhalation of aerosols, and accidental ingestion.[3][4] Therefore, strict adherence to established safety protocols is mandatory to minimize risk.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment must be worn at all times when handling this compound. The selection of PPE is dependent on the specific task being performed and the associated risk of exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

TaskRequired PPEKey Specifications
Routine Handling (in a Biological Safety Cabinet) Double chemotherapy-rated gloves, disposable, fluid-resistant lab coat, safety glasses.Gloves should be powder-free nitrile and tested to ASTM D6978-05 standards.[5][6] The outer glove should be changed immediately if contaminated.[7]
Administration / Handling (Outside a BSC) Double chemotherapy-rated gloves, impervious gown, safety glasses or face shield, N95 respirator.Gowns should be disposable, long-sleeved with tight-fitting cuffs.[6][7] Eye protection is crucial to prevent splashes.[8] A respirator is necessary if there is a risk of aerosol generation.[9]
Spill Cleanup (Small <5 mL) Double chemotherapy-rated gloves, impervious gown, safety glasses, N95 respirator.Use a spill kit containing absorbent materials.[7]
Spill Cleanup (Large >5 mL) Industrial thickness gloves (>0.45mm), impervious gown, face shield, N95 respirator or higher.Access to the area should be restricted.[4]
Waste Disposal Double chemotherapy-rated gloves, disposable lab coat, safety glasses.All PPE used during handling and disposal is considered contaminated and must be disposed of as cytotoxic waste.[1]

Operational Plans: Handling and Administration

All manipulations of this compound that have the potential to generate aerosols, such as reconstituting powders or opening vials, must be performed within a certified Class II Biological Safety Cabinet (BSC).[7] The work surface of the BSC should be covered with a plastic-backed absorbent pad to contain any minor spills.[4]

When administering the agent, use Luer-lock fittings and needleless systems where possible to minimize the risk of leaks and needlestick injuries.[10] All external surfaces of vials and syringes should be wiped down with a decontaminating solution before being removed from the BSC.[7]

Disposal Plan

All waste contaminated with this compound is classified as hazardous cytotoxic waste and must be disposed of in accordance with institutional and regulatory guidelines.[11][12]

  • Solid Waste: Contaminated items such as gloves, gowns, absorbent pads, and empty vials should be placed in a designated, leak-proof, and puncture-resistant container labeled as "Cytotoxic Waste".[9]

  • Liquid Waste: All liquid waste containing this compound must be collected in a compatible, leak-proof container clearly labeled as "Hazardous Cytotoxic Waste".[9] Do not dispose of this waste down the drain.[4]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of immediately in a designated puncture-resistant sharps container for chemotherapy waste.[7]

Waste containers should be sealed when three-quarters full to prevent overfilling and potential spills.[11]

Experimental Protocols

Surface Decontamination Protocol

This protocol should be followed for cleaning any surfaces that may have come into contact with this compound.

  • Preparation: Don the appropriate PPE as outlined in Table 1 for spill cleanup.

  • Initial Cleaning: Moisten a low-lint wipe with a detergent solution and wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the cytotoxic waste container.[11]

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any residual detergent.[11]

  • Final Decontamination: With a new wipe, apply 70% isopropyl alcohol to the surface, again using the unidirectional wiping technique.[11]

  • Drying: Allow the surface to air dry completely.

  • PPE Disposal: Carefully remove and dispose of all PPE as cytotoxic waste.[11]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to contain the contamination and protect personnel.

  • Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[3]

  • Don PPE: Put on the appropriate level of PPE for the size of the spill as indicated in Table 1.

  • Containment: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover and contain the spill.[3] For solid spills, gently cover the area with damp absorbent pads to avoid raising dust.

  • Cleanup: Carefully collect all contaminated absorbent materials and any broken glass using tongs or forceps and place them in the cytotoxic waste container.[3]

  • Decontamination: Clean the spill area following the Surface Decontamination Protocol outlined above.[3]

  • Reporting: Report the spill to the appropriate environmental health and safety personnel according to your institution's policies.

Diagrams

Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in BSC A->B C Reconstitute/Manipulate Agent B->C D Wipe Vials/Syringes C->D E Dispose of Contaminated Materials D->E F Decontaminate Work Surface E->F G Doff PPE F->G

Caption: Workflow for Handling this compound.

Spill_Management Decision-Making for Spill Management Spill Spill Occurs Secure Secure Area & Alert Others Spill->Secure Don_PPE Don Appropriate PPE Secure->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Cleanup Clean Up Contaminated Material Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report Spill Decontaminate->Report

Caption: Decision-Making for Spill Management.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Antitumor agent-144
Reactant of Route 2
Reactant of Route 2
Antitumor agent-144

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.